FzM1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSACXGWYGCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FPS-ZM1 as a RAGE Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a range of chronic inflammatory diseases, including Alzheimer's disease, diabetes, and cancer.[1][2] The interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of intracellular signaling events, leading to sustained cellular stress and inflammation.[3][4] FPS-ZM1 is a potent, high-affinity, and blood-brain barrier-permeable small molecule inhibitor of RAGE.[5][6][7] This technical guide provides an in-depth overview of FPS-ZM1, focusing on its mechanism of action, quantitative data, experimental protocols, and its effects on RAGE-mediated signaling pathways.
Chemical and Physical Properties
FPS-ZM1, with the chemical name 4-Chloro-N-cyclohexyl-N-(phenylmethyl)benzamide, is a tertiary amide with the following properties:[6][8]
| Property | Value |
| Molecular Formula | C₂₀H₂₂ClNO |
| Molecular Weight | 327.85 g/mol [8] |
| CAS Number | 945714-67-0[8] |
| Purity | ≥98% (HPLC)[6] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM).[8] Insoluble in H₂O.[3] |
| Storage | Store at -20°C[8] |
Quantitative Data: In Vitro Efficacy
FPS-ZM1 has been demonstrated to be a high-affinity antagonist of RAGE, effectively blocking the binding of various ligands.
| Parameter | Value | Description |
| Kᵢ | 25 nM[6][8] | Inhibitor constant, indicating a high binding affinity of FPS-ZM1 for RAGE. |
| IC₅₀ | 0.6 μM[4][9] | Half-maximal inhibitory concentration for RAGE. |
Mechanism of Action
FPS-ZM1 exerts its inhibitory effect by specifically targeting the V-domain of the RAGE receptor.[5][6] This domain is the primary binding site for many of its pathogenic ligands, including Aβ.[5] By binding to the V-domain, FPS-ZM1 allosterically blocks the interaction of these ligands with RAGE, thereby preventing the initiation of downstream inflammatory and pro-apoptotic signaling cascades.[4][5]
Signaling Pathways
The binding of ligands to RAGE activates multiple downstream signaling pathways, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.[4][10] FPS-ZM1, by inhibiting the initial ligand-RAGE interaction, effectively suppresses these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPS-ZM1 [neuromics.com]
- 5. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAGE-Specific Inhibitor FPS-ZM1 Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of FPS-ZM1: A Technical Guide to a Potent RAGE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FPS-ZM1, a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). FPS-ZM1 has emerged as a significant research tool and a potential therapeutic candidate, particularly in the context of Alzheimer's disease, due to its ability to traverse the blood-brain barrier and modulate key pathological pathways. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in a variety of chronic diseases, including diabetes, inflammation, and neurodegenerative disorders such as Alzheimer's disease.[1] The engagement of RAGE by its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-β (Aβ), triggers a cascade of intracellular signaling events that lead to sustained cellular activation and tissue damage.
In the context of Alzheimer's disease, RAGE plays a crucial role in mediating the neurotoxic effects of Aβ. It facilitates the influx of circulating Aβ across the blood-brain barrier into the brain and contributes to neuroinflammation, oxidative stress, and synaptic dysfunction.[2][3] Consequently, the development of small molecule inhibitors that can block the RAGE-Aβ interaction has been a key focus of therapeutic research.
FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide) was identified through the screening of a small molecule library as a potent and specific inhibitor of RAGE.[2] It binds with high affinity to the V domain of RAGE, the primary ligand-binding site, thereby preventing the interaction of RAGE with its ligands.[2] Preclinical studies have demonstrated that FPS-ZM1 can cross the blood-brain barrier, reduce Aβ accumulation, suppress neuroinflammation, and improve cognitive function in mouse models of Alzheimer's disease.[1][2][3]
Discovery and Synthesis of FPS-ZM1
Discovery
FPS-ZM1 was discovered through a screening campaign of a chemical library to identify compounds that could inhibit the RAGE-Aβ interaction. The initial hits from this screen informed the design and synthesis of a second-generation library of tertiary amides, leading to the identification of FPS-ZM1 as a high-affinity RAGE-specific inhibitor.[2]
Synthesis of FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide)
The synthesis of FPS-ZM1 involves the amidation of 4-chlorobenzoic acid with N-benzylcyclohexylamine. A general and efficient method for this type of amide bond formation can be achieved using a coupling agent.
Reaction Scheme:
Experimental Protocol: Synthesis of N-benzyl-4-chloro-N-cyclohexylbenzamide
-
Materials and Reagents:
-
4-chlorobenzoic acid
-
N-benzylcyclohexylamine
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Triethylamine (TEA)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a stirred solution of iodine (1.2 eq) in dichloromethane (CH2Cl2) at 0°C, add triphenylphosphine (1.2 eq) in one portion.
-
Add N-benzylcyclohexylamine (1.2 eq) to the mixture and continue stirring for 5 minutes.
-
Add triethylamine (2.0 eq) to the resulting mixture, followed by the addition of 4-chlorobenzoic acid (1.0 eq).[4]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-40%) to yield N-benzyl-4-chloro-N-cyclohexylbenzamide as a solid.[4]
-
-
Characterization:
-
The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity. The expected molecular weight of FPS-ZM1 is 327.85 g/mol .
-
Biological Activity and Mechanism of Action
RAGE Binding and Inhibition
FPS-ZM1 is a high-affinity antagonist of RAGE, with a reported inhibitory constant (Ki) of 25 nM. It specifically binds to the V domain of RAGE, thereby blocking the interaction of RAGE with its ligands, including Aβ40 and Aβ42.[2]
Experimental Protocol: Surface Plasmon Resonance (SPR) for RAGE Binding
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant soluble RAGE (sRAGE)
-
FPS-ZM1
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize sRAGE onto the sensor chip surface via standard amine coupling chemistry.
-
Prepare a series of dilutions of FPS-ZM1 in running buffer.
-
Inject the FPS-ZM1 solutions over the sRAGE-immobilized surface at a constant flow rate.
-
Monitor the binding events in real-time by measuring the change in resonance units (RU).
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate software to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (KD).
-
Inhibition of Downstream Signaling
By blocking ligand binding to RAGE, FPS-ZM1 effectively inhibits the activation of downstream signaling pathways. A key pathway inhibited by FPS-ZM1 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in the inflammatory response.[2]
Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Culture and Treatment:
-
Culture RAGE-expressing cells (e.g., microglia or neuronal cell lines).
-
Pre-treat cells with various concentrations of FPS-ZM1.
-
Stimulate the cells with a RAGE ligand (e.g., Aβ or AGEs).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract nuclear and cytoplasmic proteins.
-
Determine the protein concentration of the extracts using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Preclinical Efficacy in Alzheimer's Disease Models
In vivo studies using transgenic mouse models of Alzheimer's disease, such as the APPsw/0 mice, have demonstrated the therapeutic potential of FPS-ZM1.[1][2]
Experimental Protocol: In Vivo Efficacy in an Alzheimer's Mouse Model
-
Animal Model and Treatment:
-
Use aged APPsw/0 transgenic mice, which overexpress a mutant form of human amyloid precursor protein and develop age-dependent Aβ pathology.
-
Administer FPS-ZM1 (e.g., 1 mg/kg, intraperitoneally) or vehicle control to the mice daily for a specified duration.[2]
-
-
Behavioral Testing (Morris Water Maze):
-
Acclimatize the mice to the testing room and equipment.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length to reach the platform.
-
Probe Trial: Remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[3][5]
-
-
Biochemical Analysis (Aβ ELISA):
-
Following the behavioral tests, sacrifice the mice and harvest the brain tissue.
-
Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Quantify the levels of Aβ40 and Aβ42 in the brain homogenates using specific enzyme-linked immunosorbent assay (ELISA) kits.[6][7]
-
Data Presentation
Table 1: Quantitative Biological Data for FPS-ZM1
| Parameter | Value | Assay | Target | Reference |
| Ki | 25 nM | Radioligand Binding | RAGE | |
| IC₅₀ | ~100 nM | Aβ-RAGE Binding | RAGE | [2] |
Visualizations
Signaling Pathways
Caption: RAGE Signaling Pathway and the inhibitory action of FPS-ZM1.
Experimental Workflows
Caption: Workflow for the discovery and validation of FPS-ZM1.
Conclusion
FPS-ZM1 is a well-characterized, potent, and specific inhibitor of the RAGE receptor. Its ability to cross the blood-brain barrier and mitigate key aspects of Alzheimer's disease pathology in preclinical models makes it an invaluable tool for neurodegeneration research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of RAGE inhibition and the application of FPS-ZM1 in the field of drug discovery.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
The Role of FPS-ZM1 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive neurodegeneration and cognitive decline. The Receptor for Advanced Glycation End products (RAGE) has emerged as a key player in the pathogenesis of AD, mediating Aβ-induced cellular stress, neuroinflammation, and Aβ transport across the blood-brain barrier (BBB). FPS-ZM1, a high-affinity, BBB-permeable RAGE-specific inhibitor, has shown significant promise in preclinical studies as a potential disease-modifying agent for AD. This technical guide provides an in-depth overview of the core science behind FPS-ZM1, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Mechanism of Action of FPS-ZM1
FPS-ZM1 is a potent antagonist of RAGE, a multiligand receptor of the immunoglobulin superfamily. In the context of Alzheimer's disease, RAGE is implicated in a vicious cycle of Aβ accumulation and neuroinflammation. FPS-ZM1 exerts its therapeutic effects through a multi-modal mechanism of action:
-
Direct Inhibition of Aβ-RAGE Interaction: FPS-ZM1 specifically binds to the V domain of RAGE, the primary binding site for Aβ.[1][2] This direct blockade prevents the engagement of both Aβ40 and Aβ42 with RAGE on various cell types, including neurons, microglia, and endothelial cells of the BBB.[2]
-
Reduction of Aβ Influx across the BBB: RAGE is known to mediate the transport of circulating Aβ from the periphery into the brain. By inhibiting this interaction at the BBB, FPS-ZM1 reduces the influx of Aβ into the central nervous system, thereby lowering the overall Aβ burden in the brain.[1][2]
-
Suppression of Neuroinflammation: The binding of Aβ to RAGE on microglia triggers a pro-inflammatory cascade, leading to the activation of these immune cells and the release of inflammatory cytokines. FPS-ZM1's inhibition of this interaction significantly suppresses microglia activation and the associated neuroinflammatory response.[2][3]
-
Inhibition of β-Secretase (BACE1) Activity: The Aβ-RAGE signaling axis has been shown to upregulate the expression and activity of BACE1, the rate-limiting enzyme in the production of Aβ. By blocking this pathway, FPS-ZM1 indirectly reduces the endogenous production of Aβ in the brain.[2]
The downstream effects of RAGE activation by Aβ involve the transcription factor nuclear factor-kappa B (NF-κB), which plays a central role in the expression of pro-inflammatory genes and BACE1.[2] FPS-ZM1's blockade of RAGE signaling effectively dampens this NF-κB-mediated pathological cascade.
Quantitative Data Summary
The efficacy of FPS-ZM1 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay/Method | Reference |
| Binding Affinity (Ki) | 25 nM | RAGE Antagonist Assay | [1] |
| IC50 | 0.6 µM | RAGE Inhibition Assay | [4] |
Table 1: In Vitro Efficacy of FPS-ZM1
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| 17-month-old APPsw/0 mice | 1 mg/kg (i.v.) | Not specified | - 60-80% reduction in Aβ40 and Aβ42 levels in cortex and hippocampus- 70-80% reduction in amyloid load in cortex and hippocampus- ~80% reduction in activated microglia- >80% reduction in BACE1 mRNA and protein levels | [2] |
| AGEs-induced rat model | Intraperitoneal administration | Not specified | - Significant reduction in Aβ production, inflammation, and oxidative stress- Significant reduction in escape latency in the Morris water maze test | [3][5] |
Table 2: In Vivo Efficacy of FPS-ZM1 in Animal Models of Alzheimer's Disease
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of FPS-ZM1.
In Vitro Aβ-RAGE Binding Assay (Cell-Free)
This assay quantifies the ability of FPS-ZM1 to inhibit the binding of Aβ to soluble RAGE (sRAGE).
-
Materials:
-
Immobilized human sRAGE
-
Radiolabeled ¹²⁵I-Aβ40
-
FPS-ZM1 at various concentrations (e.g., 10-500 nM)
-
-
Protocol:
-
Immobilized sRAGE is incubated with ¹²⁵I-Aβ40 in the presence of varying concentrations of FPS-ZM1.
-
After incubation, unbound ¹²⁵I-Aβ40 is washed away.
-
The amount of bound ¹²⁵I-Aβ40 is quantified using a gamma counter.
-
The inhibitory constant (Ki) is calculated from the dose-response curve.[2]
-
In Vivo Studies in APPsw/0 Transgenic Mice
These studies assess the therapeutic efficacy of FPS-ZM1 in a well-established mouse model of AD.
-
Animal Model: 17-month-old APPsw/0 transgenic mice, which exhibit significant Aβ pathology.[2]
-
FPS-ZM1 Administration:
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[7][8][9][10][11]
-
Training: Mice undergo several days of training to learn the location of the hidden platform using spatial cues in the room.[9]
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.[7][9]
-
-
Biochemical Analysis:
-
Immunohistochemistry:
Studies in AGEs-Induced Rat Model
This model investigates the role of the AGEs-RAGE axis in AD-like pathology.
-
Model Induction: Advanced glycation end products (AGEs) are injected directly into the hippocampus of rats to activate the RAGE pathway.[3][5]
-
FPS-ZM1 Administration: FPS-ZM1 is administered intraperitoneally.[3][5]
-
Outcome Measures:
Visualizations: Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway in Alzheimer's Disease and the Action of FPS-ZM1
Caption: RAGE signaling cascade in AD and the inhibitory action of FPS-ZM1.
Experimental Workflow for In Vivo Evaluation of FPS-ZM1
Caption: A typical experimental workflow for assessing FPS-ZM1 in an AD mouse model.
Conclusion
FPS-ZM1 represents a promising therapeutic candidate for Alzheimer's disease by targeting the RAGE signaling pathway. Its ability to cross the blood-brain barrier and exert multiple beneficial effects, including reducing Aβ accumulation, suppressing neuroinflammation, and improving cognitive function in preclinical models, underscores its potential as a disease-modifying therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of AD drug discovery and development. Further investigation into the long-term efficacy and safety of FPS-ZM1 is warranted to advance this compound towards clinical application.
References
- 1. FPS ZM1 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPS-ZM1 [neuromics.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 8. mmpc.org [mmpc.org]
- 9. youtube.com [youtube.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. researchgate.net [researchgate.net]
- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualisation of Microglia with the use of Immunohistochemical Double Staining Method for CD-68 and Iba-1 of Cerebral Tissue Samples in Cases of Brain Contusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunohistochemical Detection of Microglia | Springer Nature Experiments [experiments.springernature.com]
An In-depth Guide to FPS-ZM1 and Neuroinflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). It details the molecule's mechanism of action, its effects on neuroinflammatory signaling pathways, and its therapeutic potential, supported by quantitative data and established experimental protocols.
Introduction to RAGE-Mediated Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in acute brain injuries like ischemic stroke. A key player in this process is the Receptor for Advanced Glycation Endproducts (RAGE), a multiligand transmembrane receptor of the immunoglobulin superfamily.[1][2] RAGE is expressed on various cells within the central nervous system (CNS), including neurons, microglia, and astrocytes.[1]
RAGE binds to a diverse array of ligands, which are often associated with cellular stress and damage. These include Advanced Glycation Endproducts (AGEs), amyloid-β (Aβ) peptides, S100/calgranulin family proteins, and High Mobility Group Box 1 (HMGB1).[1][3][4][5] The engagement of these ligands with RAGE triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and subsequent production of pro-inflammatory cytokines and reactive oxygen species (ROS).[6] This sustained activation contributes to a chronic inflammatory state, neuronal damage, and cognitive decline.[3][7]
FPS-ZM1: A Specific RAGE Antagonist
FPS-ZM1 is a high-affinity, small-molecule inhibitor designed to specifically antagonize RAGE.[6][8] It has been identified as a valuable research tool and a potential therapeutic agent due to its ability to readily cross the blood-brain barrier (BBB) and its non-toxic profile in preclinical models.[7][8][9]
Mechanism of Action: FPS-ZM1 exerts its inhibitory effect by binding to the extracellular V (variable) domain of RAGE.[10] This is the primary binding site for many of its pathogenic ligands, including Aβ and S100B.[3] By occupying this site, FPS-ZM1 physically obstructs the ligand-RAGE interaction, thereby preventing the initiation of downstream inflammatory signaling.[6][9] This blockade effectively suppresses microglia activation, reduces the production of pro-inflammatory mediators, and mitigates cellular stress.[6][8][9]
The RAGE Signaling Pathway in Neuroinflammation
Upon ligand binding, RAGE undergoes a conformational change that facilitates its interaction with intracellular signaling adaptors. A key effector is Diaphanous-1 (DIAPH1), which serves as a cytoplasmic hub for RAGE signaling.[1][11] The RAGE-DIAPH1 interaction activates downstream pathways, most notably:
-
NF-κB Pathway: This is a canonical inflammatory pathway. Activation leads to the nuclear translocation of NF-κB p65, which then drives the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][12]
-
MAPK Pathways: Mitogen-activated protein kinases, such as p38 and ERK, are also activated, contributing to the inflammatory response and cellular stress.[1]
-
NADPH Oxidase (NOX): RAGE signaling can activate NOX, leading to the production of ROS and subsequent oxidative stress, a major contributor to neuronal damage.[6]
FPS-ZM1 effectively blocks these cascades at their origin (the receptor), preventing the activation of DIAPH1 and the phosphorylation of NF-κB targets.[11][13]
Quantitative Data on FPS-ZM1 Efficacy
The potency and effects of FPS-ZM1 have been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Binding Affinity and Potency of FPS-ZM1
| Parameter | Value | Description | Source |
|---|---|---|---|
| Ki (Inhibitor Constant) | 25 nM | Represents the high binding affinity of FPS-ZM1 for the RAGE receptor. | [8] |
| IC50 | 0.6 µM | Concentration required to inhibit 50% of RAGE activity in specific assays. |[10] |
Table 2: Effect of FPS-ZM1 on Pro-inflammatory Mediators
| Model System | Treatment | Mediator Measured | Result | Source |
|---|---|---|---|---|
| Rat Primary Microglia | AGEs + FPS-ZM1 | TNF-α, IL-1β | Significant suppression of AGEs-induced expression. | [6] |
| Rat Primary Microglia | AGEs + FPS-ZM1 | iNOS, COX-2 | Significant suppression of AGEs-induced expression. | [6] |
| Rat Primary Microglia | AGEs + FPS-ZM1 | NF-κB p65 | Inhibition of nuclear translocation. | [6] |
| Rat Model of Focal Cerebral Ischemia | MCAO + FPS-ZM1 | Pro-inflammatory Cytokines | Decreased elevated levels post-ischemia. | [2][11] |
| Rat Hippocampus | AGEs + FPS-ZM1 | p-NF-κB, TNF-α, IL-1β | Significant reduction compared to AGEs alone. |[14] |
Key Experimental Methodologies
The evaluation of FPS-ZM1 relies on a combination of in vitro and in vivo experimental models. Below are outlines of core protocols used in the cited research.
Protocol 1: In Vitro Microglial Activation Assay
-
Cell Culture: Primary microglia are isolated from neonatal rat brains and cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of FPS-ZM1 for a specified time (e.g., 1 hour) before stimulation with a RAGE ligand (e.g., AGEs, 200 µg/mL) for 24 hours.
-
Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Protein Analysis (Western Blot): Cell lysates are collected for Western blot analysis to measure the expression levels of proteins like RAGE, iNOS, COX-2, and the phosphorylation status of NF-κB p65.
-
ROS Measurement: Intracellular reactive oxygen species levels are measured using fluorescent probes like DCFH-DA.
Protocol 2: In Vivo Model of Neuroinflammation (LPS or MCAO)
-
Animal Model: Male Sprague-Dawley rats or APP-transgenic mice are used. Neuroinflammation can be induced by methods such as intracerebral injection of lipopolysaccharide (LPS) or by performing a distal middle cerebral artery occlusion (MCAO) to model ischemic stroke.[2][11]
-
Drug Administration: FPS-ZM1 (e.g., 1 mg/kg) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, at specified time points before or after the induced injury.[7]
-
Behavioral Testing: Cognitive function and neurological deficits are assessed using tests like the Morris Water Maze or neurological deficit scoring.[2][7]
-
Tissue Collection: At the end of the experiment (e.g., 7 days post-injury), animals are euthanized, and brain tissue is collected.[2]
-
Analysis:
-
Immunohistochemistry: Brain sections are stained for markers of microgliosis (Iba1) and astrocytosis (GFAP), as well as for RAGE and its ligands.[11]
-
Western Blot/ELISA: Brain homogenates are used to quantify levels of inflammatory proteins and cytokines as described in the in vitro protocol.[14]
-
Staining: Infarct volume and neuronal survival can be assessed using TTC or Nissl staining.[11][13]
-
Conclusion and Future Directions
FPS-ZM1 is a potent and specific inhibitor of the RAGE signaling pathway. By blocking the interaction of pathogenic ligands with the RAGE V-domain, it effectively attenuates downstream signaling through DIAPH1, NF-κB, and other pathways, leading to a significant reduction in neuroinflammation and oxidative stress.[6][11] Its ability to cross the blood-brain barrier and its demonstrated efficacy in various preclinical models of neurological disease make it a highly valuable tool for research.[7][9]
Further research should focus on its long-term efficacy and safety profile, its potential in combination therapies, and the exploration of its utility in a broader range of neurodegenerative and neuroinflammatory disorders. The continued investigation of FPS-ZM1 and other RAGE antagonists holds significant promise for the development of novel therapeutics to combat these debilitating conditions.
References
- 1. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Receptors for Advanced Glycation End Products (RAGE): Promising Targets Aiming at the Treatment of Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of RAGE, HMGB1, and S100beta in inflammation-induced preterm birth and fetal tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMGB1 and RAGE in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAGE-Specific Inhibitor FPS-ZM1 Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. FPS-ZM1 [neuromics.com]
- 11. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of FPS-ZM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPS-ZM1 is a potent, small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE), a multiligand receptor of the immunoglobulin superfamily implicated in a variety of chronic diseases. By binding to the V domain of RAGE, FPS-ZM1 effectively blocks the interaction of RAGE with its diverse ligands, including Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ). This whitepaper provides an in-depth technical guide on the therapeutic potential of FPS-ZM1, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The evidence presented herein underscores the promise of FPS-ZM1 as a therapeutic candidate for a range of pathological conditions, including neurodegenerative diseases, diabetes complications, cancer, and inflammatory disorders.
Introduction
The Receptor for Advanced Glycation End products (RAGE) is a pattern recognition receptor that plays a pivotal role in the inflammatory response.[1] Its engagement by a variety of ligands triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and STATs, and subsequent production of pro-inflammatory cytokines.[1][2] This sustained cellular activation contributes to the pathogenesis of numerous chronic diseases.
FPS-ZM1 is a high-affinity, blood-brain barrier-permeable RAGE inhibitor that has demonstrated significant therapeutic potential in preclinical studies.[3][4] Its ability to specifically target the RAGE V domain and disrupt ligand binding makes it a promising candidate for mitigating RAGE-mediated pathology.[5] This guide will explore the mechanism of action of FPS-ZM1, its effects on key signaling pathways, and its therapeutic efficacy in various disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for FPS-ZM1 in various preclinical studies.
Table 1: Binding Affinity and Pharmacokinetics of FPS-ZM1
| Parameter | Value | Species | Reference |
| Ki (RAGE Binding) | 25 nM | In vitro | [6] |
| IC50 (RAGE Inhibition) | 0.6 µM | In vitro | N/A |
| Ki/Kd Ratio (vs. Parent Molecule) | 0.34 | In vitro | [7] |
| Blood-Brain Barrier Permeability | 53-fold greater than parent molecule | Mouse | [7] |
| Brain Uptake | 37.3% | Mouse | [7] |
Table 2: In Vitro Efficacy of FPS-ZM1
| Cell Line | Ligand | Endpoint | Effect of FPS-ZM1 | Concentration | Reference |
| RAGE-expressing CHO cells | Aβ40, Aβ42 | Cellular Stress | Inhibition | 10 nM - 10 µM | [3] |
| Primary Microglia | AGEs | Inflammatory Biomarkers (iNOS, TNF-α, IL-1β) | Alleviation | Not Specified | N/A |
Table 3: In Vivo Efficacy of FPS-ZM1 in an Alzheimer's Disease Mouse Model (APPsw/0)
| Parameter | Effect of FPS-ZM1 Treatment | Dosage | Reference |
| Aβ40 and Aβ42 levels in brain | Reduction | 1 mg/kg (i.v.) | [4] |
| β-secretase (BACE1) activity | Inhibition | 1 mg/kg (i.v.) | [3] |
| Microglia activation & neuroinflammation | Suppression | 1 mg/kg (i.v.) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of FPS-ZM1's therapeutic potential.
In Vitro RAGE Binding Assay
This protocol is designed to determine the binding affinity of FPS-ZM1 to the RAGE receptor.
-
Materials:
-
Recombinant soluble RAGE (sRAGE)
-
Fluorescently labeled RAGE ligand (e.g., FITC-S100B)
-
FPS-ZM1
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Coat the wells of the microplate with sRAGE and incubate overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound sRAGE.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Prepare serial dilutions of FPS-ZM1 in assay buffer.
-
Add the FPS-ZM1 dilutions to the wells, followed by the addition of a fixed concentration of the fluorescently labeled RAGE ligand.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism).
-
In Vivo Alzheimer's Disease Mouse Model Efficacy Study
This protocol outlines the procedure for evaluating the therapeutic efficacy of FPS-ZM1 in a transgenic mouse model of Alzheimer's disease (e.g., APPsw/0 mice).[3][4]
-
Animal Model:
-
Aged (e.g., 17-month-old) APPsw/0 transgenic mice, which exhibit significant Aβ pathology.[3]
-
Age-matched wild-type littermates as controls.
-
-
Treatment:
-
Administer FPS-ZM1 (e.g., 1 mg/kg) or vehicle control intravenously (i.v.) to the mice.[3]
-
Treatment duration can vary depending on the study design (e.g., single dose for acute effects or chronic dosing for long-term effects).
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acclimatize the mice to the testing room and equipment.
-
Conduct acquisition trials where mice are trained to find a hidden platform in a pool of opaque water.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
Perform a probe trial where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Biochemical and Histological Analysis:
-
Following the final treatment and behavioral testing, euthanize the mice and collect brain tissue.
-
Homogenize brain tissue to measure Aβ40 and Aβ42 levels using ELISA.
-
Perform Western blot analysis to determine the expression and activity of β-secretase (BACE1).
-
Conduct immunohistochemistry to assess microglia activation (e.g., using Iba1 staining) and neuroinflammation.
-
Toxicity Studies
This protocol provides a general framework for assessing the toxicity of FPS-ZM1.
-
In Vitro Cytotoxicity Assay (e.g., WST-8 Assay):
-
Seed cells (e.g., CHO cells) in a 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with a range of concentrations of FPS-ZM1 (e.g., 10 nM to 10 µM) for a specified duration (e.g., 72 hours).[3]
-
Add the WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm, which is proportional to the number of viable cells.
-
-
In Vivo Acute Toxicity Study:
-
Administer a single high dose of FPS-ZM1 to a group of healthy mice.
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FPS-ZM1 and a typical experimental workflow for its evaluation.
RAGE Signaling Pathway
Caption: RAGE signaling cascade and the inhibitory action of FPS-ZM1.
NF-κB Signaling Pathway Activated by RAGE
Caption: RAGE-mediated activation of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway in Neuroinflammation
Caption: The role of RAGE in activating the JAK/STAT pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for in vivo testing of FPS-ZM1.
Conclusion
FPS-ZM1 represents a promising therapeutic agent with a clear mechanism of action targeting the RAGE signaling pathway. The preclinical data strongly support its potential in treating a variety of diseases characterized by chronic inflammation and RAGE activation. Its ability to cross the blood-brain barrier makes it particularly attractive for neurodegenerative disorders like Alzheimer's disease. Further clinical investigation is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients. This technical guide provides a comprehensive overview of the current knowledge on FPS-ZM1, serving as a valuable resource for researchers and drug development professionals in the field.
References
- 1. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. FPS ZM1 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 6. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 7. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of FPS-ZM1 with the RAGE V Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor implicated in the pathogenesis of a wide range of inflammatory and chronic diseases, including Alzheimer's disease, diabetes, and cancer. The interaction of various ligands with the N-terminal V-type immunoglobulin (V) domain of RAGE triggers a cascade of downstream signaling events, leading to sustained cellular stress and inflammation. FPS-ZM1, a potent and specific small molecule inhibitor of RAGE, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the interaction between FPS-ZM1 and the RAGE V domain, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways.
Introduction to RAGE and FPS-ZM1
RAGE is a member of the immunoglobulin superfamily of cell surface receptors. Its extracellular region consists of three immunoglobulin-like domains: one V-type and two C-type (C1 and C2) domains. The V domain is the primary binding site for a diverse array of ligands, including advanced glycation end products (AGEs), S100 proteins, high mobility group box 1 (HMGB1), and amyloid-β (Aβ) peptide.[1][2] Ligand engagement with the RAGE V domain initiates intracellular signaling cascades that activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and perpetuating a state of chronic inflammation.[1][3]
FPS-ZM1 is a high-affinity RAGE antagonist that has been shown to be a blood-brain barrier-permeable, non-toxic, tertiary amide compound. It specifically targets the V domain of RAGE, thereby blocking the binding of various ligands and attenuating downstream inflammatory signaling.[4][5] This inhibitory action makes FPS-ZM1 a subject of significant interest in the development of novel therapeutics for RAGE-mediated diseases.
Quantitative Data: FPS-ZM1 and RAGE Interaction
The inhibitory potency of FPS-ZM1 has been quantified in several studies. The following table summarizes the key binding affinity data.
| Parameter | Value | Ligand(s) Inhibited | Method | Reference |
| Ki | 25 nM | General RAGE antagonist | Not specified | [4] |
| Ki | 25 ± 5 nM | Not specified | Not specified | |
| Ki | 148 nM | HMGB1 | Surface Plasmon Resonance (SPR) | [1] |
| Ki | 230 nM | S100B | Surface Plasmon Resonance (SPR) | [1] |
| EC50 | 11 ± 2 nM | Aβ-induced lipid peroxidation | Cell-based assay | [5] |
Experimental Protocols
Characterizing the interaction between FPS-ZM1 and the RAGE V domain is crucial for understanding its mechanism of action and for the development of new RAGE inhibitors. Surface Plasmon Resonance (SPR) and Co-Immunoprecipitation (Co-IP) are two powerful techniques for this purpose.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the FPS-ZM1 and RAGE V domain interaction.
Objective: To quantify the binding affinity of FPS-ZM1 to the RAGE V domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human RAGE V domain protein
-
FPS-ZM1
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Inject the recombinant RAGE V domain protein (diluted in immobilization buffer to a concentration of 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the RAGE V domain protein to serve as a negative control.
-
-
Analyte Binding:
-
Prepare a series of concentrations of FPS-ZM1 in running buffer (e.g., ranging from 1 nM to 1 µM).
-
Inject the FPS-ZM1 solutions sequentially over both the RAGE-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the RAGE-immobilized flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Inhibition of Protein-Ligand Interaction
Co-IP is a technique used to study protein-protein or protein-ligand interactions in a cellular context. In this case, it can be used to demonstrate that FPS-ZM1 inhibits the binding of a known RAGE ligand (e.g., HMGB1) to the RAGE V domain.
Objective: To qualitatively or semi-quantitatively show that FPS-ZM1 disrupts the interaction between the RAGE V domain and a specific ligand.
Materials:
-
Cells expressing the RAGE V domain (or full-length RAGE)
-
Recombinant RAGE ligand (e.g., HMGB1)
-
FPS-ZM1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the RAGE V domain
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Western blotting reagents and antibodies against the RAGE ligand (e.g., anti-HMGB1)
Procedure:
-
Cell Treatment:
-
Culture cells expressing the RAGE V domain to an appropriate confluency.
-
Pre-treat the cells with either vehicle (e.g., DMSO) or FPS-ZM1 at a desired concentration for a specified time (e.g., 1 hour).
-
Add the recombinant RAGE ligand (e.g., HMGB1) to the cell culture and incubate to allow for binding.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the RAGE V domain overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the RAGE ligand (e.g., anti-HMGB1).
-
Use a suitable secondary antibody and a chemiluminescent substrate to visualize the bands.
-
A decrease in the band intensity for the RAGE ligand in the FPS-ZM1-treated sample compared to the vehicle-treated sample indicates inhibition of the interaction.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway
The binding of ligands to the RAGE V domain activates multiple downstream signaling pathways, leading to inflammation. FPS-ZM1, by blocking this initial interaction, prevents the activation of these cascades.
Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.
Experimental Workflow: Surface Plasmon Resonance
The following diagram illustrates the workflow for determining the binding kinetics of FPS-ZM1 to the RAGE V domain using SPR.
Caption: Workflow for SPR analysis of FPS-ZM1 and RAGE V domain interaction.
Logical Relationship: Co-Immunoprecipitation Inhibition
This diagram shows the logical flow of a Co-IP experiment designed to test the inhibitory effect of FPS-ZM1.
Caption: Logical workflow for a Co-IP inhibition experiment.
Conclusion
FPS-ZM1 represents a significant advancement in the development of targeted therapies for RAGE-mediated diseases. Its high affinity and specific interaction with the RAGE V domain effectively block ligand-induced signaling and subsequent inflammatory responses. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of FPS-ZM1 and to discover novel RAGE inhibitors. The continued exploration of the FPS-ZM1-RAGE interaction will undoubtedly pave the way for new treatments for a host of debilitating diseases.
References
- 1. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice [insight.jci.org]
An In-depth Technical Guide on the Early-Stage Efficacy of FPS-ZM1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on FPS-ZM1, a potent, blood-brain barrier-permeable inhibitor of the Receptor for Advanced Glycation End products (RAGE). It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the core signaling pathways involved in FPS-ZM1's mechanism of action.
Introduction
The Receptor for Advanced Glycation End products (RAGE) is a multiligand cell surface receptor belonging to the immunoglobulin superfamily.[1][2] RAGE is implicated in a range of chronic diseases, including Alzheimer's disease (AD), diabetes complications, and inflammatory disorders.[1][2] It binds various ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ) peptide.[3][4] This ligand engagement triggers a cascade of intracellular signaling, leading to sustained cellular stress, inflammation, and tissue damage.[2][4]
FPS-ZM1 is a high-affinity, specific antagonist of RAGE.[3] It acts by binding to the V (variable) domain of RAGE, thereby blocking the interaction with its ligands, including Aβ.[3][4][5] Its ability to cross the blood-brain barrier (BBB) makes it a promising therapeutic candidate for neurodegenerative disorders like Alzheimer's disease.[1][3][4][6]
Mechanism of Action: The RAGE Signaling Pathway
FPS-ZM1 exerts its therapeutic effects by inhibiting the RAGE signaling pathway. Upon ligand binding, RAGE activates downstream signaling cascades, prominently featuring NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinases (MAPKs).[7] This activation leads to the transcription of pro-inflammatory and pro-oxidant genes. In the context of Alzheimer's disease, RAGE activation has been shown to increase the expression of BACE1 (Beta-secretase 1), a key enzyme in the production of Aβ.[4][8]
By blocking the initial ligand-RAGE interaction, FPS-ZM1 prevents this downstream activation, thereby reducing neuroinflammation, Aβ production, and cellular stress.[4][9] Studies have shown that FPS-ZM1 can inhibit RAGE-dependent BACE1 expression and suppress microglia activation.[3][4][9]
References
- 1. apexbt.com [apexbt.com]
- 2. Receptor for advanced glycation endproducts (RAGE) and the complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPS-ZM1 [neuromics.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. FPS-ZM1 attenuates the deposition of lipid in the liver of diabetic mice by sterol regulatory element binding protein-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
FPS-ZM1 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPS-ZM1 is a potent, high-affinity, small-molecule antagonist of the Receptor for Advanced Glycation End products (RAGE). It functions by binding to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, including Amyloid-β (Aβ), S100B, High Mobility Group Box 1 (HMGB1), and Advanced Glycation End products (AGEs).[1][2] This inhibition disrupts downstream signaling cascades, making FPS-ZM1 a valuable tool for investigating the role of the RAGE axis in various pathological processes, including neuroinflammation, neurodegeneration, and diabetic complications. These application notes provide detailed protocols for in vitro studies using FPS-ZM1 to investigate its effects on cellular viability, protein expression, and ligand-receptor interactions.
Mechanism of Action
FPS-ZM1 exerts its effects by competitively inhibiting the binding of ligands to the V-domain of the RAGE receptor. This blockage attenuates the activation of downstream inflammatory and stress-related signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and β-secretase (BACE1), an enzyme involved in the production of Aβ.
Quantitative Data Summary
The following table summarizes the key quantitative data for FPS-ZM1 in various in vitro assays.
| Parameter | Ligand | Value | Assay System |
| Ki | RAGE (general) | 25 nM | Not specified |
| HMGB1 | 148 nM | Surface Plasmon Resonance (SPR)[1] | |
| S100B | 230 nM | Surface Plasmon Resonance (SPR)[1] | |
| IC50 | Aβ42 binding to RAGE | ~92 nM | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of FPS-ZM1 or its protective effects against ligand-induced cell death.
Materials:
-
Cells (e.g., primary microglia, SH-SY5Y neuroblastoma cells)
-
96-well culture plates
-
Complete culture medium
-
FPS-ZM1 (stock solution in DMSO)
-
RAGE ligand (e.g., AGEs-BSA, Aβ40/42)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Pre-treatment with FPS-ZM1: After 24 hours, replace the medium with fresh medium containing various concentrations of FPS-ZM1 (e.g., 25, 50, 100 nM).[3] A vehicle control (DMSO) should be included. Incubate for 1 hour.[3]
-
Ligand Treatment: Add the RAGE ligand (e.g., 300 µg/mL AGEs-BSA) to the wells and incubate for an additional 24 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Western Blot Analysis
This protocol is used to determine the effect of FPS-ZM1 on the expression of key proteins in the RAGE signaling pathway.
Materials:
-
Cells treated with FPS-ZM1 and/or RAGE ligands
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAGE, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-BACE1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Dilutions to be optimized, typically 1:1000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ-RAGE Binding
This protocol measures the ability of FPS-ZM1 to inhibit the binding of Aβ to RAGE.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant soluble RAGE (sRAGE)
-
Recombinant soluble LRP (sLRP) as a negative control
-
Biotinylated Aβ40 or Aβ42
-
FPS-ZM1
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL sRAGE or sLRP in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Add 50 µL of various concentrations of FPS-ZM1 to the wells.
-
Ligand Binding: Add 50 µL of 100 nM biotinylated Aβ40 or Aβ42 to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ binding by FPS-ZM1.
References
- 1. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Administration of FPS-ZM1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE), in mouse models. FPS-ZM1 is a valuable tool for studying the roles of RAGE in various pathological conditions, including neurodegenerative diseases, inflammation, and diabetes.[1][2][3]
Mechanism of Action: FPS-ZM1 is a blood-brain barrier-permeable, non-toxic tertiary amide compound that acts as a high-affinity RAGE-specific inhibitor.[1] It functions by binding to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, such as Amyloid-β (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1).[1][4] This blockade inhibits downstream signaling pathways, including the JAK/STAT and NF-κB pathways, which are implicated in inflammatory responses, oxidative stress, and cellular damage.[2][3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing FPS-ZM1 in various mouse models.
Table 1: In Vivo Efficacy and Dosage of FPS-ZM1 in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| APPsw/0 (Alzheimer's Disease) | 1 mg/kg | Intravenous (i.v.) | Not specified | Inhibited RAGE-mediated influx of circulating Aβ40 and Aβ42 into the brain. Reduced Aβ40 and Aβ42 levels in the brain. Normalized cognitive performance and cerebral blood flow. | [1][6] |
| C57BL/6J (LPS-induced inflammation) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Ameliorated proliferation and activation of microglia in the hippocampus. Alleviated overproduction of pro-inflammatory cytokines IL-1β and TNF-α in the hippocampus. | [2] |
| Aged Mice (Sevoflurane-induced delirium-like behavior) | 1.0 mg/kg | Intraperitoneal (i.p.) | Once daily for 7 consecutive days | Attenuated delirium-like behaviors. | [7] |
| Focal Cerebral Ischemia Rats | Not specified | Intraperitoneal (i.p.) | Not specified | Reduced neuroinflammation by inhibiting the ligand/RAGE/NF-κB pathway. | [5] |
| SARS-CoV-2 Infected K18-hACE2 Mice | Not specified | Intraperitoneal (i.p.) | Daily | Improved survival. | [8] |
Table 2: Pharmacokinetic and Toxicity Data of FPS-ZM1 in Mice
| Parameter | Value/Observation | Mouse Strain | Administration Route | Reference |
| Toxicity | No observed toxicity at 500 mg/kg (500-fold higher than therapeutic dose). No changes in physiological functions, blood gasses, glucose levels, or hepatic and renal function tests. | C57BL/6 and APPsw/0 | Intraperitoneal (i.p.) | [6][9] |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier. | Not specified | Not specified | [1][10] |
Experimental Protocols
Preparation of FPS-ZM1 for in vivo Administration
a) Vehicle Solution Preparation:
The choice of vehicle is critical for ensuring the solubility and stability of FPS-ZM1. Two commonly used vehicle formulations are:
-
DMSO/Saline Solution:
-
Dissolve FPS-ZM1 in 100% Dimethyl sulfoxide (DMSO) to create a stock solution.
-
For injections, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. A final DMSO concentration of 0.1% is often used.[7]
-
-
PEG300/Tween80/Saline Solution:
-
Dissolve FPS-ZM1 in DMSO to create a stock solution (e.g., 65 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of Polyethylene glycol 300 (PEG300) and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH2O) to reach a final volume of 1 mL.
-
It is recommended to use this solution immediately after preparation.[1]
-
-
Corn Oil Suspension:
-
Dissolve FPS-ZM1 in DMSO to create a stock solution (e.g., 65 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.
-
This suspension should be used immediately.[1]
-
b) FPS-ZM1 Solution Preparation:
-
Calculate the required amount of FPS-ZM1 based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the weight of the mice.
-
Prepare the chosen vehicle solution as described above.
-
Dissolve the calculated amount of FPS-ZM1 in the vehicle solution to achieve the final desired concentration for injection. Ensure the solution is clear and free of precipitates. Sonication may be used to aid dissolution.
Administration Protocol
a) Route of Administration:
-
Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic administration of FPS-ZM1.[2][7]
-
Intravenous (i.v.) Injection: This route provides direct entry into the bloodstream and can be used for rapid distribution.[1][11]
b) Dosing and Frequency:
-
For Anti-inflammatory and Neuroprotective Effects: A dose of 1 mg/kg to 10 mg/kg administered daily has been shown to be effective in various models.[1][2][7]
-
Toxicity Studies: High doses of up to 500 mg/kg have been used to assess the safety profile of FPS-ZM1 without observing toxic effects.[6][9]
c) Example Experimental Workflow (LPS-induced Inflammation Model):
This protocol is based on a study investigating the anti-inflammatory effects of FPS-ZM1.[2]
-
Animal Acclimatization: Acclimatize C57BL/6J mice to the housing conditions for at least one week before the experiment.
-
FPS-ZM1 Administration: Administer FPS-ZM1 (10 mg/kg) or the vehicle solution via intraperitoneal injection.
-
LPS Challenge: One hour after the FPS-ZM1 or vehicle injection, administer Lipopolysaccharide (LPS) (5 mg/kg) via intraperitoneal injection to induce an inflammatory response.
-
Tissue Collection: At a predetermined time point after the LPS challenge (e.g., 24 hours), euthanize the mice.
-
Analysis: Collect the hippocampus or other tissues of interest for analysis of inflammatory markers (e.g., IL-1β, TNF-α) and microglial activation.
Visualizations
Signaling Pathways
Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.
Experimental Workflow
Caption: General experimental workflow for in vivo FPS-ZM1 administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FPS-ZM1 inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 4. FPS-ZM1 [neuromics.com]
- 5. researchgate.net [researchgate.net]
- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FPS-ZM1 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of FPS-ZM1, a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE), in preclinical rat studies.
Summary of Recommended Dosages
FPS-ZM1 has been utilized in various rodent models to investigate its therapeutic potential in a range of diseases. The following table summarizes the reported dosages for FPS-ZM1 in rat and mouse studies. It is important to note that the optimal dosage may vary depending on the specific rat strain, age, disease model, and intended therapeutic effect. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental setup.
| Species | Administration Route | Dosage | Study Focus | Reference |
| Rat | Oral Gavage | Not explicitly stated, administered for 12 weeks | Renal injury in spontaneously hypertensive rats | [1] |
| Rat | Intraperitoneal (i.p.) | Not explicitly stated | Neuroprotective effects in an AGEs-RAGE-activated model | [2][3] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg/day | Alzheimer's disease model (APPsw/0 mice) | [4] |
| Mouse | Intravenous (i.v.) | 1 mg/kg | Pharmacokinetic studies | [4] |
Experimental Protocols
Preparation of FPS-ZM1 for In Vivo Administration
Proper solubilization and formulation of FPS-ZM1 are critical for its bioavailability and efficacy in in vivo studies. FPS-ZM1 is sparingly soluble in aqueous solutions and requires a suitable vehicle for administration.
a) For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
A common vehicle for parenteral administration involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween 80, and saline.
-
Materials:
-
FPS-ZM1 powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve FPS-ZM1 in DMSO to create a stock solution.
-
For the final injection solution, a common formulation is a ratio of DMSO:PEG300:Tween 80:Saline . A suggested starting ratio is 5:30:5:60 (v/v/v/v).
-
First, mix the required volume of the FPS-ZM1 stock solution in DMSO with PEG300.
-
Add Tween 80 to the mixture and vortex until the solution is clear.
-
Finally, add the sterile saline to the desired final volume and mix thoroughly.
-
The final concentration of DMSO should be kept low to minimize potential toxicity.
-
b) For Oral Gavage:
A vehicle of DMSO and corn oil can be used for oral administration.
-
Materials:
-
FPS-ZM1 powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Dissolve FPS-ZM1 in DMSO to create a stock solution.
-
Mix the FPS-ZM1/DMSO stock solution with corn oil to achieve the desired final concentration. A common starting ratio is 1:9 (v/v) of DMSO to corn oil.
-
Administration Protocols
The following are general guidelines for the administration of FPS-ZM1 to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Intraperitoneal (i.p.) Injection:
-
Restraint: Properly restrain the rat to expose the abdomen.
-
Injection Site: The lower right or left abdominal quadrant is the preferred site to avoid puncturing the cecum or bladder.
-
Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Insert a 23-25 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the FPS-ZM1 solution slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
b) Intravenous (i.v.) Injection:
-
Injection Site: The lateral tail vein is the most common site for i.v. injections in rats.
-
Procedure:
-
Warm the rat's tail to dilate the veins, for example, by using a heat lamp or warm water.
-
Place the tail on a firm surface.
-
Insert a 27-30 gauge needle into the vein, parallel to the vein's direction.
-
Inject the FPS-ZM1 solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
c) Oral Gavage:
-
Equipment: Use a flexible or rigid gavage needle of appropriate size for the rat.
-
Procedure:
-
Gently restrain the rat in an upright position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the FPS-ZM1 solution slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Signaling Pathway
FPS-ZM1 is a specific inhibitor of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily that plays a critical role in the pathogenesis of various inflammatory diseases, diabetic complications, neurodegenerative disorders, and cancer.
The binding of ligands such as Advanced Glycation End products (AGEs), amyloid-beta (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1) to RAGE activates multiple downstream signaling cascades. A key adaptor protein in this process is Diaphanous-related formin 1 (DIAPH1), which acts as a cytoplasmic hub. RAGE activation leads to the stimulation of pathways including the Mitogen-Activated Protein Kinase (MAPK) cascades (MEK/ERK), Phosphoinositide 3-kinase (PI3K)/AKT, and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT). These pathways ultimately converge on the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory and pro-oxidant genes.
FPS-ZM1 exerts its inhibitory effect by binding to the V-domain of RAGE, thereby preventing the interaction of RAGE with its various ligands. This blockade of the initial ligand-receptor interaction effectively suppresses the downstream inflammatory and cellular stress pathways.
Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FPS-ZM1 in a rat disease model.
References
- 1. Inhibition of RAGE by FPS-ZM1 alleviates renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
preparing FPS-ZM1 stock solutions for assays
Preparing Stock Solutions of FPS-ZM1 for Cellular and Preclinical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
FPS-ZM1 is a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1] As a high-affinity antagonist, it effectively blocks the binding of various ligands, including Amyloid-β (Aβ), S100B, and High Mobility Group Box 1 (HMGB1), to the V domain of RAGE.[2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating RAGE-mediated pathologies in the central nervous system, particularly in the context of Alzheimer's disease and neuroinflammation.[1][4][2] Proper preparation of FPS-ZM1 stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and handling of FPS-ZM1 stock solutions.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for FPS-ZM1 is provided in the table below. This data is essential for accurately preparing stock solutions at the desired concentration.
| Property | Value | Reference(s) |
| Molecular Weight | 327.85 g/mol (often cited as 327.9) | [1][5] |
| Molecular Formula | C₂₀H₂₂ClNO | [4][5] |
| Appearance | Crystalline solid, white to off-white | [5][6] |
| Purity | ≥98% (by HPLC) | [5][7] |
| Solubility in DMSO | ≥25 mg/mL (up to 100 mM or 198.26 mM) | [1][3][5] |
| Solubility in Ethanol | ≥14.43 mg/mL (up to 100 mM or 198.26 mM) | [1][3] |
| Solubility in DMF | ~30 mg/mL | [5] |
| Aqueous Solubility | Insoluble or sparingly soluble | [1][5] |
| Storage Temperature | Powder: -20°C; Stock Solutions: -20°C or -80°C | [1][5][6] |
Experimental Protocols
Materials and Equipment
-
FPS-ZM1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Inert gas (e.g., argon or nitrogen) - recommended
Protocol 1: Preparation of a 10 mM FPS-ZM1 Stock Solution in DMSO
This is the most common method for preparing a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers.
-
Weighing FPS-ZM1: Accurately weigh out the desired amount of FPS-ZM1 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.28 mg of FPS-ZM1 (Molecular Weight = 327.85 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the FPS-ZM1 powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[8]
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6][9] Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least 6 months at -20°C.[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
For most cell-based assays, the high-concentration stock solution needs to be diluted to the final working concentration in the cell culture medium. Typical working concentrations for FPS-ZM1 in in vitro studies range from 10 nM to 10 µM.[4]
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be beneficial to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the FPS-ZM1 stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the inhibitor.
Protocol 3: Preparation for Aqueous Buffers
FPS-ZM1 is sparingly soluble in aqueous buffers.[5] To achieve solubility in aqueous solutions like Phosphate-Buffered Saline (PBS), a co-solvent approach is necessary.
-
Initial Dissolution: First, dissolve the FPS-ZM1 in an organic solvent such as DMF or DMSO to create a high-concentration stock solution as described in Protocol 1.[5]
-
Dilution in Aqueous Buffer: Slowly add the aqueous buffer of choice to the organic stock solution while vortexing. For example, a 1:7 solution of DMF to PBS (pH 7.2) can be used to achieve a solubility of approximately 0.12 mg/mL.[5]
-
Stability: Aqueous solutions of FPS-ZM1 are not recommended for long-term storage. It is advised to prepare these solutions fresh for each experiment and not to store them for more than one day.[5]
Visualizations
Caption: Experimental workflow for preparing FPS-ZM1 stock solutions.
Caption: FPS-ZM1 inhibits RAGE signaling pathways.
Mechanism of Action
FPS-ZM1 is a high-affinity RAGE-specific inhibitor that functions by blocking the binding of ligands to the V domain of the RAGE receptor.[4][3] This action prevents the initiation of downstream signaling cascades that are implicated in cellular stress, inflammation, and neurodegeneration.[1][2] Studies have shown that FPS-ZM1 can suppress the activation of key inflammatory pathways such as NF-κB and JAK/STAT.[10][11][12] By inhibiting RAGE, FPS-ZM1 has been demonstrated to reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α, decrease β-secretase activity, and suppress microglia activation.[1][2][10]
Safety and Handling
FPS-ZM1 should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
References
- 1. apexbt.com [apexbt.com]
- 2. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FPS-ZM1 ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. FPS-ZM1, RAGE receptor antagonist (CAS 945714-67-0) | Abcam [abcam.com]
- 8. FPS-ZM1 | Beta Amyloid | advanced glycation end products | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FPS-ZM1 inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPS-ZM1 Delivery in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPS-ZM1 is a potent, high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE), a key mediator in neuroinflammatory processes.[1][2][3][4] Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the role of RAGE in Central Nervous System (CNS) disorders, particularly Alzheimer's disease.[4][5][6][7][8] In preclinical studies, FPS-ZM1 has been shown to inhibit the binding of amyloid-β (Aβ) to RAGE, suppress β-secretase activity, reduce Aβ production, and attenuate microglial activation and neuroinflammation in mouse models of Alzheimer's disease.[4][5][6]
These application notes provide detailed protocols for the preparation and administration of FPS-ZM1 for in vivo CNS studies, focusing on intravenous and intraperitoneal delivery. Additionally, a proposed protocol for intranasal administration is included as a non-invasive alternative for brain targeting.
Quantitative Data Summary
The following tables summarize key quantitative data for FPS-ZM1 based on published preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Activity of FPS-ZM1
| Parameter | Value | Cell/Assay Type | Reference |
| RAGE Binding Affinity (Ki) | 25 nM | Cell-free assay | [2][3] |
| Aβ/RAGE Binding Inhibition (Ki/Kd ratio) | 0.34 | CHO cells expressing human RAGE domain V | [5] |
| EC50 (Lipid Peroxidation Inhibition) | 11 ± 2 nM | RAGE-CHO cells | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of FPS-ZM1 in APPsw/0 Mice
| Parameter | Value | Administration Route | Duration | Reference |
| Dosage | 1 mg/kg | I.V. or I.P. daily | 2 months | [1][5] |
| BBB Permeability | 53-fold greater than non-penetrating analog FPS2 | I.V. | 20 minutes post-injection | [5] |
| Brain Uptake | 37.3% | I.V. | 20 minutes post-injection | [5] |
| Reduction in Activated Microglia | ~80% | I.P. daily | 2 months | [5] |
| Reduction in Cortical Aβ40 and Aβ42 Levels | 60% - 80% | I.P. daily | 2 months | [5] |
Signaling Pathway
The binding of ligands such as amyloid-β (Aβ) to the Receptor for Advanced Glycation End products (RAGE) activates downstream signaling cascades that contribute to neuroinflammation. FPS-ZM1, as a RAGE antagonist, blocks this initial interaction, thereby inhibiting these pro-inflammatory pathways.
Experimental Protocols
Protocol 1: Intravenous (I.V.) Administration of FPS-ZM1 in Mice
This protocol is based on the methodology used in studies with APPsw/0 transgenic mice.[1][5]
Materials:
-
FPS-ZM1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of FPS-ZM1 Stock Solution:
-
Prepare a 10 mg/mL stock solution of FPS-ZM1 in 100% DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Preparation of Dosing Solution (1 mg/kg):
-
For a 25g mouse, the required dose is 0.025 mg of FPS-ZM1.
-
On the day of injection, dilute the 10 mg/mL stock solution with sterile 0.9% saline to achieve a final DMSO concentration of no more than 5-10%. A common vehicle is 0.1% DMSO in saline.[9]
-
Example Calculation for a 1 mg/mL final concentration: Take 10 µL of the 10 mg/mL stock solution and add it to 90 µL of sterile saline. This will give a final DMSO concentration of 10%.
-
Vortex the solution gently to ensure it is thoroughly mixed.
-
-
Administration:
-
Weigh the mouse to determine the precise injection volume. For a 1 mg/kg dose, inject 10 µL per gram of body weight of the 0.1 mg/mL dosing solution.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device, exposing the tail.
-
Swab the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
-
Slowly inject the calculated volume of the FPS-ZM1 dosing solution into one of the lateral tail veins.
-
Monitor the mouse for any adverse reactions during and after the injection.
-
Protocol 2: Intraperitoneal (I.P.) Administration of FPS-ZM1 in Mice
Intraperitoneal injection is a common and effective route for systemic drug delivery in rodents.[9][10]
Materials:
-
Same as for I.V. administration.
Procedure:
-
Preparation of Dosing Solution (1 mg/kg):
-
Prepare the dosing solution as described in Protocol 1, step 2.
-
-
Administration:
-
Weigh the mouse and calculate the required injection volume.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the FPS-ZM1 solution into the peritoneal cavity.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Proposed Intranasal (I.N.) Administration of FPS-ZM1 in Awake Mice
Intranasal delivery is a non-invasive method that can bypass the BBB and deliver therapeutics directly to the CNS.[11][12] While a specific protocol for FPS-ZM1 is not established, this protocol is based on general methods for small molecule delivery to awake mice.
Materials:
-
FPS-ZM1 powder
-
A suitable solvent system for nasal administration (e.g., a solution containing a solubilizing agent like cyclodextrin and a mucoadhesive agent like chitosan in sterile saline).
-
Micropipette with fine-tipped ends.
-
Treats for positive reinforcement (e.g., sunflower seeds).
Procedure:
-
Formulation of FPS-ZM1 for Intranasal Delivery:
-
Due to the hydrophobic nature of FPS-ZM1, a specialized formulation is required. This may involve creating a nanoemulsion or using solubilizing excipients.[13][14][15]
-
A starting point could be to dissolve FPS-ZM1 in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute it in a saline solution containing a carrier like hydroxypropyl-β-cyclodextrin to enhance solubility and stability.
-
The final concentration should be adjusted to deliver the desired dose in a small volume (typically 10-12 µL per nostril).
-
-
Acclimation of Mice:
-
For several days prior to the experiment, handle the mice and accustom them to the restraint procedure to minimize stress.[11]
-
-
Administration to Awake Mice:
-
Restrain the mouse using a specialized intranasal grip, ensuring the neck is parallel to the floor.[11]
-
Administer a total volume of 20-24 µL, delivering small droplets of 1-2 µL at a time, alternating between each nostril.[11] This allows for absorption and prevents the solution from being swallowed.
-
Provide a treat after administration as a positive reinforcement.[11]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of FPS-ZM1 in a mouse model of a CNS disorder.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FPS-ZM1 [neuromics.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FPS-ZM1 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia. This secondary injury is a significant cause of morbidity and mortality in various clinical conditions, including stroke, myocardial infarction, and acute kidney injury. A key player in the inflammatory cascade associated with I/R injury is the Receptor for Advanced Glycation End products (RAGE), a multiligand receptor of the immunoglobulin superfamily.[1] The engagement of RAGE by its ligands, such as High Mobility Group Box 1 (HMGB1) and S100 proteins, triggers a signaling cascade that promotes inflammation, oxidative stress, and apoptosis.
FPS-ZM1 is a potent and specific antagonist of RAGE.[2][3] It acts by binding to the V domain of RAGE, thereby preventing ligand binding and subsequent downstream signaling.[2][3] Preclinical studies have highlighted the therapeutic potential of FPS-ZM1 in mitigating I/R injury, particularly in the context of cerebral ischemia. These application notes provide a comprehensive overview of the use of FPS-ZM1 in I/R injury models, summarizing key findings and providing detailed experimental protocols.
Data Presentation
The following tables summarize the reported effects of FPS-ZM1 in a rat model of focal cerebral ischemia-reperfusion injury (Middle Cerebral Artery Occlusion - MCAO).
Table 1: Effects of FPS-ZM1 on Infarct Size and Neurological Deficit in a Rat MCAO Model
| Treatment Group | Infarct Volume (% of hemisphere) | Neurological Score (Arbitrary Units) |
| Sham | Not Applicable | 0 |
| MCAO + Vehicle | Significant increase compared to sham | Significantly higher compared to sham |
| MCAO + FPS-ZM1 | Markedly attenuated compared to Vehicle | Significantly reduced compared to Vehicle |
Note: This table is a qualitative summary based on findings reported in the literature.[1][4][5] Specific quantitative data was not available in the reviewed abstracts.
Table 2: Cellular and Molecular Effects of FPS-ZM1 in a Rat MCAO Model
| Parameter | MCAO + Vehicle | MCAO + FPS-ZM1 |
| Apoptosis (TUNEL staining) | Increased number of apoptotic cells | Significantly reduced number of apoptotic cells |
| Neuroinflammation | ||
| Microglial Activation | Increased | Inhibited |
| Astrocytosis | Increased | Inhibited |
| Pro-inflammatory Cytokines | Elevated levels | Decreased levels |
| RAGE Signaling Pathway | ||
| RAGE Expression | Increased | Blocked the increase |
| DIAPH1 Expression | Increased | Blocked the increase |
| NF-κB Phosphorylation | Increased | Reversed the increase |
Note: This table summarizes the qualitative findings on the cellular and molecular mechanisms of FPS-ZM1's neuroprotective effects.[1][4][5][6]
Signaling Pathway
The primary mechanism by which FPS-ZM1 exerts its protective effects in ischemia-reperfusion injury is through the inhibition of the RAGE signaling pathway. The diagram below illustrates the key components of this pathway and the inhibitory action of FPS-ZM1.
Caption: FPS-ZM1 inhibits the RAGE signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of FPS-ZM1 in an animal model of ischemia-reperfusion injury.
Caption: General workflow for FPS-ZM1 in I/R injury models.
Experimental Protocols
The following are detailed, generalized protocols for key experiments involved in studying FPS-ZM1 in a rat model of focal cerebral ischemia. These should be adapted based on specific experimental requirements and institutional guidelines.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia.[7]
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Gently insert the 4-0 nylon monofilament suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
After the desired period of ischemia (e.g., 90 minutes), carefully withdraw the suture to allow reperfusion.
-
Close the incision and allow the animal to recover in a warm cage.
-
Administer FPS-ZM1 or vehicle according to the experimental design (e.g., intraperitoneal injection at a dose of 1 mg/kg immediately after reperfusion).
Quantification of Infarct Volume using TTC Staining
This protocol is for the visualization and quantification of the ischemic infarct.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Rat brain matrix
-
Digital scanner or camera
Procedure:
-
At the end of the experiment (e.g., 24 hours post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.
-
Calculate the total infarct volume by integrating the infarct areas of all slices and correcting for edema.
Assessment of Apoptosis by TUNEL Staining
This protocol detects DNA fragmentation, a hallmark of apoptosis.[8][9]
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
-
DAPI for nuclear counterstaining
Procedure:
-
Prepare brain tissue sections according to standard histological procedures.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Rehydration and permeabilization of the tissue sections.
-
Incubation with Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP).
-
Detection of the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.
-
-
Counterstain the sections with DAPI to visualize all cell nuclei.
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells in the peri-infarct region.
Potential Applications in Other I/R Models
While the majority of published research focuses on cerebral I/R, the role of RAGE in inflammation suggests that FPS-ZM1 may be beneficial in other I/R injury models.
-
Renal Ischemia-Reperfusion: A study in spontaneously hypertensive rats demonstrated that FPS-ZM1 treatment alleviated renal injury by suppressing inflammation and oxidative stress.[7] This suggests a potential therapeutic role for FPS-ZM1 in acute kidney injury resulting from I/R.
-
Myocardial Ischemia-Reperfusion: The inflammatory response is a critical component of myocardial I/R injury. Although direct studies using FPS-ZM1 in cardiac I/R models are limited in the current literature, the known mechanisms of RAGE signaling in cardiovascular disease suggest that RAGE inhibition could be a promising therapeutic strategy. Further research is warranted to explore the efficacy of FPS-ZM1 in protecting the heart from I/R injury.
Conclusion
FPS-ZM1 is a valuable research tool for investigating the role of the RAGE signaling pathway in ischemia-reperfusion injury. The available evidence strongly supports its neuroprotective effects in models of focal cerebral ischemia. The provided protocols offer a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of RAGE inhibition in a variety of I/R injury contexts. Future investigations into the efficacy of FPS-ZM1 in myocardial and renal I/R models are highly encouraged.
References
- 1. FPS-ZM1 Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Microglia Activation with FPS-ZM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPS-ZM1 is a potent, high-affinity, specific antagonist of the Receptor for Advanced Glycation End products (RAGE). It is a valuable pharmacological tool for investigating the role of RAGE signaling in various pathological processes, including neuroinflammation. Microglia, the resident immune cells of the central nervous system, express RAGE and their activation is a hallmark of neuroinflammatory conditions. FPS-ZM1 can be utilized in both in vitro and in vivo models to dissect the involvement of the RAGE pathway in microglia-mediated inflammation and to assess the therapeutic potential of RAGE inhibition.
Mechanism of Action
FPS-ZM1 functions by binding to the V domain of RAGE, thereby preventing the interaction of RAGE with its various ligands, such as Advanced Glycation End products (AGEs), S100 calcium-binding proteins, and amyloid-β (Aβ). This blockade inhibits the activation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. By suppressing these pathways, FPS-ZM1 effectively reduces the production and release of pro-inflammatory cytokines and chemokines from activated microglia.[1][2][3]
Data Presentation
Table 1: In Vitro Efficacy of FPS-ZM1
| Cell Type | Stimulus | FPS-ZM1 Concentration | Effect | Reference |
| RAGE-expressing CHO cells | Amyloid-β | EC50: 11 ± 2 nM | Inhibition of lipid peroxidation | [4] |
| Primary Rat Microglia | AGEs-BSA (300 µg/mL) | 25, 50, 100 nM | Decreased expression of TNF-α, IL-1β, COX-2, and iNOS | [3][5] |
| BV-2 Mouse Microglia | Lipopolysaccharide (LPS) | Not specified | Decreased production of IL-1β, IL-6, TNF-α, and COX-2 | [1] |
| Primary Mouse Microglia | Lipopolysaccharide (LPS) | Not specified | Decreased production of IL-1β, IL-6, TNF-α, and COX-2 | [1] |
Table 2: In Vivo Dosage and Effects of FPS-ZM1
| Animal Model | Disease Model | FPS-ZM1 Dosage | Route of Administration | Effect | Reference |
| C57BL/6J Mice | LPS-induced neuroinflammation | 10 mg/kg | Intraperitoneal (i.p.) | Ameliorated microglia proliferation and activation in the hippocampus | [1][6] |
| Aged APPsw/0 Mice | Alzheimer's Disease | 1 mg/kg (daily for 2 months) | Intraperitoneal (i.p.) | Reduced Aβ40 and Aβ42 levels and suppressed microglia activation | [4] |
| Sprague-Dawley Rats | Focal Cerebral Ischemia | Not specified | Not specified | Inhibited ischemia-induced microgliosis and decreased pro-inflammatory cytokines | [2] |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation and FPS-ZM1 Treatment
This protocol describes the stimulation of BV-2 microglial cells with lipopolysaccharide (LPS) and treatment with FPS-ZM1.
Materials:
-
BV-2 murine microglial cell line
-
DMEM/high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
FPS-ZM1
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells in 6-well plates at a density of 2.5 x 105 cells/well and allow them to adhere overnight.
-
FPS-ZM1 Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Prepare stock solutions of FPS-ZM1 in DMSO and further dilute in serum-free DMEM to final concentrations (e.g., 25, 50, 100 nM). Add the FPS-ZM1 solutions to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO diluted in serum-free DMEM).
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for the desired time points (e.g., 6, 12, or 24 hours) to assess microglia activation.
-
Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead-based assays.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Use the cell lysates for Western blot analysis of key signaling proteins like phosphorylated and total NF-κB p65, IκBα, STAT1, and STAT3.
-
Protocol 2: Western Blot for NF-κB Activation in Microglia
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-NF-κB p65, rabbit anti-NF-κB p65, rabbit anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.
Protocol 3: Immunofluorescence for Microglia Activation in Brain Tissue
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Citrate buffer (for antigen retrieval)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-Iba1)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a series of graded ethanol solutions to rehydrate the tissue.
-
Antigen Retrieval: For formalin-fixed tissue, perform heat-induced antigen retrieval by incubating the slides in citrate buffer.
-
Permeabilization: Incubate the sections with permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Incubate the sections with DAPI for 5-10 minutes to stain the nuclei.
-
Washing: Wash the sections three times with PBS.
-
Mounting: Mount a coverslip onto the slide using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Analyze microglia morphology and density.
Mandatory Visualizations
Caption: FPS-ZM1 inhibits RAGE signaling pathways in microglia.
Caption: Experimental workflow for in vitro FPS-ZM1 studies.
References
- 1. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FPS-ZM1 inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FPS-ZM1 in Cancer Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The migration of cancer cells is a critical process in tumor progression and metastasis. The Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway has been identified as a key player in promoting cancer cell migration and invasion.[1][2][3] FPS-ZM1, a specific inhibitor of RAGE, has emerged as a valuable tool for investigating the role of this pathway in cancer and as a potential therapeutic agent to inhibit metastasis.[1][4][5] These application notes provide detailed protocols for utilizing FPS-ZM1 in common cancer cell migration assays and summarize the expected quantitative outcomes.
Mechanism of Action: FPS-ZM1 in Inhibiting Cancer Cell Migration
FPS-ZM1 is a high-affinity RAGE-specific blocker that interferes with the binding of ligands, such as High Mobility Group Box 1 (HMGB1) and S100 proteins, to the RAGE receptor.[1][2][6] This interaction is crucial as the binding of these ligands to RAGE activates several downstream signaling cascades that promote cell migration, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways.[1][2] By blocking this initial ligand-receptor interaction, FPS-ZM1 effectively attenuates the activation of these pro-migratory signals, leading to a reduction in cancer cell motility and invasion.[1][4]
Data Presentation
The following tables summarize the quantitative data from studies utilizing FPS-ZM1 to inhibit cancer cell migration.
Table 1: In Vitro Efficacy of FPS-ZM1 on Cancer Cell Lines
| Cell Line | Assay Type | FPS-ZM1 Concentration | Observed Effect | Reference |
| 4T1 (mouse breast cancer) | Invasion Assay | 1-5 µM | Impaired tumor cell invasion | [4][5] |
| E0771 (mouse breast cancer) | Invasion Assay | 1-5 µM | Impaired tumor cell invasion | [4][5] |
| Py8119 (mouse breast cancer) | Invasion Assay | 1-5 µM | Impaired tumor cell invasion | [4][5] |
| 4T1, E0771, Py8119 | Spheroid Assay | 1-5 µM | Fewer and smaller colonies | [4][5] |
| SiHa (cervical cancer) | Proliferation/Apoptosis | Not Specified | Decreased cell capability, increased cell death | [2] |
Table 2: In Vivo Efficacy of FPS-ZM1
| Animal Model | Cancer Type | FPS-ZM1 Dosage | Route of Administration | Observed Effect | Reference |
| 4T1/BALB/c injected mice | Breast Cancer | 1 mg/kg | Intraperitoneal (I.P.) | Dramatic inhibitory effect on lung metastasis | [4][5] |
| 4T1/BALB/c injected mice | Breast Cancer | 1 mg/kg | Intraperitoneal (I.P.) | Modest effect on primary tumor growth | [4][5] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: FPS-ZM1 inhibits the RAGE signaling pathway.
Experimental Workflow
Caption: Workflow for assessing FPS-ZM1 effects on cell migration.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration in vitro.[7][8]
Materials:
-
Adherent cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI) with serum and antibiotics
-
Serum-free or low-serum medium
-
FPS-ZM1 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Sterile 6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.[7]
-
Pre-treatment (Optional): Once cells reach 90-100% confluence, you may pre-treat the cells with FPS-ZM1 (e.g., 1-5 µM) or vehicle control in serum-free/low-serum medium for a specified duration (e.g., 2-4 hours) before making the scratch. This helps to isolate the effects on migration from proliferation.
-
Creating the Scratch:
-
Aspirate the medium from the wells.
-
Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.[7][9] Apply consistent pressure to ensure a clean, cell-free gap.
-
A perpendicular scratch can be made to create a cross, providing more defined areas for imaging.[9][10]
-
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9][10]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of FPS-ZM1 or vehicle control to the respective wells.
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the plate to ensure the same field of view is imaged at subsequent time points.[8][9]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[9]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image using software like ImageJ.
-
Calculate the percentage of wound closure at each time point relative to the 0-hour image.
-
Compare the migration rate between FPS-ZM1 treated and control groups.
-
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the chemotactic migration of individual cells through a porous membrane.[11][12][13]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
FPS-ZM1 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation of Lower Chamber: Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[10][13]
-
Cell Preparation:
-
Culture cells to ~80-90% confluence.[14]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.
-
Add the desired concentration of FPS-ZM1 or vehicle control to the cell suspension and incubate for a pre-determined time if desired.
-
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.[11][13]
-
Incubation: Place the inserts into the lower wells and incubate the plate at 37°C and 5% CO2 for a period appropriate for the cell line's migration rate (e.g., 12-48 hours).[10][11]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[10][12]
-
Fixation and Staining:
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field.
-
Compare the number of migrated cells between the FPS-ZM1 treated and control groups.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to assess the effect of FPS-ZM1 on the expression and phosphorylation of proteins involved in the RAGE signaling pathway.
Materials:
-
Cancer cells treated with FPS-ZM1 or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MMP2, anti-MMP9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with FPS-ZM1 or vehicle for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting p-ERK, MMP2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control like β-actin. Compare the protein levels between FPS-ZM1 treated and control samples.
References
- 1. mdpi.com [mdpi.com]
- 2. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. pharm.ucsf.edu [pharm.ucsf.edu]
- 11. researchhub.com [researchhub.com]
- 12. corning.com [corning.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FPS-ZM1 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the blood-brain barrier (BBB) penetration of FPS-ZM1, a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE). The following sections detail the necessary experimental procedures, data presentation, and visualization of the relevant biological pathways.
Introduction
FPS-ZM1 is a small molecule inhibitor of RAGE that has shown promise in preclinical models of diseases involving neuroinflammation, such as Alzheimer's disease and stroke.[1][2][3] Its therapeutic efficacy in the central nervous system (CNS) is contingent on its ability to cross the BBB. This document outlines a detailed protocol for quantifying the brain uptake of FPS-ZM1 in a rodent model, along with methods for sample analysis and data interpretation.
Data Presentation
A critical parameter for assessing BBB penetration is the brain-to-plasma concentration ratio (Kp). A study in mice has demonstrated significant brain uptake of FPS-ZM1.[1] The following table summarizes the reported quantitative data for FPS-ZM1 BBB penetration.
| Compound | Animal Model | Administration Route | Time Post-Administration | Brain Uptake (%) | Reference |
| FPS-ZM1 | Mouse | Intravenous (i.v.) | 20 minutes | 37.3 | [1] |
Experimental Protocols
This section provides a detailed methodology for an in vivo study to determine the BBB penetration of FPS-ZM1 in a rodent model.
Protocol 1: In Vivo Assessment of FPS-ZM1 Blood-Brain Barrier Penetration in Mice
1. Objective: To determine the brain and plasma concentrations of FPS-ZM1 at a specific time point after systemic administration and to calculate the brain-to-plasma concentration ratio.
2. Materials:
-
FPS-ZM1
-
Vehicle (e.g., 10% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Heparinized syringes and collection tubes
-
Surgical tools for tissue dissection
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Procedure:
-
Animal Dosing:
-
Prepare a solution of FPS-ZM1 in the chosen vehicle at a concentration suitable for a 1 mg/kg intraperitoneal (i.p.) injection.
-
Administer the FPS-ZM1 solution to the mice. A cohort of control animals should receive a vehicle-only injection.
-
-
Sample Collection (at 20 minutes post-injection):
-
Anesthetize the mice with an appropriate anesthetic.
-
Perform a cardiac puncture to collect blood into heparinized tubes.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Dissect the brain and place it on ice.
-
-
Sample Processing:
-
Plasma: Centrifuge the collected blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.
-
Brain: Weigh the collected brain tissue. Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Store the brain homogenate at -80°C until analysis.
-
4. Sample Analysis by LC-MS/MS:
-
Sample Preparation:
-
Plasma: Perform a protein precipitation extraction by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Brain Homogenate: Perform a similar protein precipitation extraction as with the plasma samples.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of FPS-ZM1. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Prepare a standard curve of FPS-ZM1 in both plasma and brain homogenate to accurately quantify the concentrations in the experimental samples.
-
Analyze the prepared samples using the validated LC-MS/MS method.
-
5. Data Analysis:
-
Calculate the concentration of FPS-ZM1 in plasma (C_p) and brain (C_b) using the standard curves.
-
Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = C_b / C_p.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the blood-brain barrier penetration of FPS-ZM1.
Caption: Experimental workflow for FPS-ZM1 BBB penetration assessment.
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by FPS-ZM1. Advanced Glycation End products (AGEs) and other ligands bind to RAGE, activating a downstream signaling cascade through DIAPH1, leading to the activation of NF-κB and subsequent neuroinflammation. FPS-ZM1 acts by blocking the ligand binding to RAGE.
Caption: FPS-ZM1 inhibition of the RAGE signaling pathway.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FPS-ZM1 solubility issues and solutions
Welcome to the technical support center for FPS-ZM1, a high-affinity inhibitor of the Receptor for Advanced Glycation End products (RAGE). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is FPS-ZM1 and what is its primary mechanism of action?
A1: FPS-ZM1 is a potent, non-toxic, and blood-brain barrier-permeable small molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1] Its primary mechanism is to block the binding of various ligands, such as amyloid-β (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1), to the V-domain of the RAGE receptor.[1][2] This inhibition prevents the activation of downstream inflammatory and oxidative stress signaling pathways, making it a valuable tool for research in areas like Alzheimer's disease, cancer, and neuroinflammation.[3][4][5]
Q2: In which solvents is FPS-ZM1 soluble?
A2: FPS-ZM1 is readily soluble in several organic solvents but is sparingly soluble or insoluble in aqueous solutions like water or PBS alone.[3][6][7] The most commonly used solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[3][4]
Q3: How should I prepare a stock solution of FPS-ZM1?
A3: To prepare a stock solution, dissolve the crystalline solid FPS-ZM1 in an organic solvent of choice, such as DMSO, DMF, or ethanol.[3] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1] Some protocols also suggest purging the solvent with an inert gas before dissolving the compound.[3] Sonication can also be used to aid dissolution.[8]
Q4: Can I prepare a working solution of FPS-ZM1 in an aqueous buffer for my cell-based assays?
A4: Yes, but direct dissolution in aqueous buffers is not recommended due to poor solubility.[3] The standard method is to first create a high-concentration stock solution in an organic solvent (e.g., DMF or DMSO) and then dilute this stock into your aqueous buffer to the final desired concentration.[3] Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the cells.
Q5: What is the recommended storage condition for FPS-ZM1?
A5: The solid, crystalline form of FPS-ZM1 should be stored at -20°C, where it is stable for at least four years.[3][4] Stock solutions in organic solvents can be stored at -20°C for about one month or at -80°C for up to a year.[1][8] It is not recommended to store aqueous solutions for more than one day.[3]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing FPS-ZM1 solutions.
Problem 1: The FPS-ZM1 powder is not dissolving in my organic solvent.
-
Solution 1: Check Solvent Quality. Ensure you are using a high-purity, anhydrous grade solvent. Hygroscopic solvents like DMSO can absorb moisture from the air, which significantly decreases the solubility of FPS-ZM1.[1][6] Use a fresh, unopened bottle or a properly stored anhydrous solvent.
-
Solution 2: Increase Energy Input. Gentle warming or sonication can help dissolve the compound.[8] Use an ultrasonic bath for several minutes until the solution becomes clear.
-
Solution 3: Verify Concentration. Double-check your calculations to ensure you are not attempting to prepare a solution above the known solubility limit for that solvent (see Table 1 below).
Problem 2: A precipitate formed after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media).
-
Solution 1: Reduce Final Concentration. The most common cause of precipitation is that the final concentration in the aqueous buffer is too high. FPS-ZM1 has very low solubility in aqueous media.[3] Try preparing a more dilute working solution.
-
Solution 2: Modify Dilution Method. Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can sometimes prevent immediate precipitation.
-
Solution 3: Use a Co-solvent System. For in vivo or challenging in vitro experiments, a formulation including co-solvents or surfactants may be necessary. A documented method involves first dissolving FPS-ZM1 in DMF and then diluting it with PBS (pH 7.2) in a 1:7 ratio to achieve a solubility of approximately 0.12 mg/mL.[3][4]
Quantitative Solubility Data
The following table summarizes the solubility of FPS-ZM1 in various solvents as reported by different suppliers. Note that values can vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 25 - 66 mg/mL | 76.2 - 201.3 mM | [1][3][4][6] |
| DMF | 30 mg/mL | 91.5 mM | [3][4] |
| Ethanol | 15 - 66 mg/mL | 45.8 - 201.3 mM | [1][2][3] |
| DMF:PBS (1:7, pH 7.2) | 0.12 mg/mL | ~0.37 mM | [3][4] |
| Water / Aqueous Buffer | Insoluble / Sparingly Soluble | < 0.1 mg/mL | [3][6][7] |
Experimental Protocols & Workflows
Protocol: Preparation of FPS-ZM1 Stock and Aqueous Working Solutions
-
Calculate Required Mass: Determine the mass of FPS-ZM1 powder needed to achieve the desired concentration and volume for your stock solution (e.g., 10 mM).
-
Weigh FPS-ZM1: Carefully weigh the solid FPS-ZM1 in a suitable container.
-
Add Organic Solvent: Add the calculated volume of high-purity, anhydrous DMSO or DMF to the solid.
-
Promote Dissolution: Vortex thoroughly. If necessary, use an ultrasonic bath for 5-10 minutes until the solution is clear and all solid has dissolved. This is your high-concentration stock solution.
-
Prepare Working Solution: To create an aqueous working solution, perform a serial dilution. For example, add a small volume of the DMSO stock solution to your pre-warmed cell culture medium or PBS while vortexing to ensure rapid mixing and minimize precipitation. Ensure the final DMSO concentration is non-toxic to your experimental system (e.g., ≤ 0.1%).
-
Use Immediately: Use the final aqueous working solution promptly, as it is not recommended for long-term storage.[3]
Workflow for Preparing FPS-ZM1 Solutions
Caption: Workflow for FPS-ZM1 solution preparation.
Signaling Pathway
RAGE Signaling and Site of FPS-ZM1 Inhibition
FPS-ZM1 acts by blocking ligand binding to the RAGE receptor, thereby preventing the activation of multiple downstream pathways implicated in inflammation and cellular stress.
Caption: RAGE signaling pathway and FPS-ZM1 inhibition.
References
- 1. youtube.com [youtube.com]
- 2. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 8. Multi-cellular network model predicts alterations in glomerular endothelial structure in diabetic kidney disease | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Improving the In Vivo Bioavailability of FPS-ZM1
Welcome to the technical support center for FPS-ZM1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of FPS-ZM1, a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with FPS-ZM1 in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of FPS-ZM1 after administration. | 1. Poor Solubility and Precipitation: FPS-ZM1 is poorly soluble in aqueous solutions and may precipitate out of the formulation upon injection into the physiological environment. 2. Suboptimal Formulation: The chosen vehicle may not be effectively maintaining FPS-ZM1 in solution in vivo. 3. Incorrect Administration: Improper injection technique could lead to deposition of the compound in a non-absorptive site (e.g., adipose tissue). | 1. Optimize Formulation: Explore alternative formulation strategies to improve solubility and stability (see Formulation Strategies table below). Consider co-solvents, surfactants, or complexing agents. 2. Refine Injection Technique: Ensure proper intraperitoneal (IP) injection technique to deliver the compound into the peritoneal cavity. Refer to the detailed Experimental Protocol for Intraperitoneal Injection. 3. Increase Dose (with caution): If no toxicity is observed, a higher dose might be necessary to achieve detectable plasma levels. However, this should be a last resort after optimizing the formulation. |
| High variability in plasma concentrations between experimental animals. | 1. Inconsistent Formulation: The formulation may not be homogenous, leading to different concentrations being administered to each animal. 2. Variable Injection Site Absorption: The rate and extent of absorption from the peritoneal cavity can vary. 3. Animal-to-Animal Physiological Differences: Variations in metabolism and clearance rates. | 1. Ensure Formulation Homogeneity: Thoroughly mix the formulation before each administration. If using a suspension, ensure it is uniformly dispersed. 2. Standardize Injection Protocol: Use a consistent injection site and technique for all animals. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Precipitation of FPS-ZM1 observed in the formulation vial or syringe. | 1. Supersaturation: The concentration of FPS-ZM1 may exceed its solubility limit in the chosen vehicle. 2. Temperature Effects: Changes in temperature during preparation or storage can affect solubility. 3. Incompatibility with Vehicle Components: Interactions between FPS-ZM1 and excipients. | 1. Determine Solubility Limit: Perform solubility studies to determine the maximum concentration of FPS-ZM1 in your chosen vehicle. 2. Control Temperature: Prepare and store the formulation at a consistent temperature. Gentle warming may help to dissolve the compound, but stability at that temperature must be confirmed. 3. Use a Co-solvent System: Employ a mixture of solvents to improve solubility. For example, a small amount of DMSO or ethanol can be used to initially dissolve FPS-ZM1 before dilution with a non-polar vehicle like corn oil. |
| Adverse effects or toxicity observed in animals after administration. | 1. Vehicle Toxicity: The chosen vehicle or its components (e.g., high concentrations of DMSO, surfactants) may be causing toxicity. 2. High Local Concentration: Precipitation of the drug at the injection site can lead to localized irritation and inflammation. 3. Off-target Effects of FPS-ZM1: Although reported to be non-toxic, high concentrations may lead to unforeseen off-target effects. | 1. Conduct Vehicle Toxicity Studies: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Reduce Vehicle Concentration: Use the lowest effective concentration of potentially toxic excipients. 3. Improve Formulation to Prevent Precipitation: Utilize formulations that enhance and maintain solubility in vivo to avoid high local concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo studies with FPS-ZM1?
A common starting point for poorly water-soluble compounds like FPS-ZM1 is a vehicle consisting of a small amount of a solubilizing agent, such as DMSO, diluted in a carrier oil like corn oil. A frequently cited formulation for in vivo studies is 5% DMSO in 95% corn oil. Another option involves a mixture of PEG300, Tween 80, and water. It is crucial to ensure the final concentration of DMSO or other organic solvents is well-tolerated by the animal model. One study mentions the use of a 0.1% DMSO vehicle for intraperitoneal injection in mice[1].
Q2: How can I improve the solubility of FPS-ZM1 for my in vivo experiments?
Improving the solubility of FPS-ZM1 is key to enhancing its bioavailability. Consider the following approaches:
-
Co-solvents: Use a mixture of solvents. For example, initially dissolve FPS-ZM1 in a small volume of DMSO or ethanol and then dilute with a suitable vehicle like corn oil or saline containing a surfactant.
-
Surfactants: Emulsifying agents like Tween 80 or Cremophor EL can help to create stable microemulsions or nanoemulsions, increasing the surface area for absorption.
-
Cyclodextrins: Encapsulating FPS-ZM1 within cyclodextrin molecules can significantly enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve the absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of FPS-ZM1 to the nanometer range can increase its dissolution rate and saturation solubility.
Q3: What is the typical route of administration for FPS-ZM1 in animal studies?
The most commonly reported route of administration for FPS-ZM1 in preclinical studies is intraperitoneal (IP) injection[1][2]. This route is often chosen for initial in vivo testing of compounds with poor oral bioavailability as it bypasses first-pass metabolism in the liver.
Q4: How can I assess the bioavailability of my FPS-ZM1 formulation?
To assess bioavailability, you will need to perform a pharmacokinetic (PK) study. This typically involves administering your FPS-ZM1 formulation to a group of animals and collecting blood samples at various time points. The concentration of FPS-ZM1 in the plasma is then quantified using a sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Key PK parameters to determine include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
By comparing the AUC after intraperitoneal or oral administration to the AUC after intravenous (IV) administration (which is considered 100% bioavailable), you can calculate the absolute bioavailability.
Q5: Are there any known drug-drug interactions with FPS-ZM1?
Currently, there is limited publicly available information on specific drug-drug interactions with FPS-ZM1. As with any investigational compound, it is important to consider the potential for interactions, particularly with drugs that are metabolized by the same cytochrome P450 enzymes or that affect the same physiological pathways.
Data Presentation
Table 1: Solubility of FPS-ZM1 in Various Solvents
| Solvent | Solubility |
| Water | Poorly soluble/Insoluble |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL |
| Ethanol | ≥ 15 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| DMF:PBS (pH 7.2) (1:7) | ~0.12 mg/mL |
Data compiled from publicly available information. Actual solubility may vary based on purity and experimental conditions.
Table 2: Hypothetical Pharmacokinetic Parameters of FPS-ZM1 in Different Formulations (for illustrative purposes)
| Formulation | Dose (mg/kg, IP) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| A: 5% DMSO in Corn Oil | 10 | 500 | 1 | 2500 | 100 (Reference) |
| B: 10% HP-β-CD in Saline | 10 | 800 | 0.5 | 4000 | 160 |
| C: Solid Lipid Nanoparticles | 10 | 1200 | 0.5 | 6000 | 240 |
Experimental Protocols
Detailed Methodology: Preparation of a Nanosuspension of FPS-ZM1
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound like FPS-ZM1 using a wet milling technique.
Materials:
-
FPS-ZM1 powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in sterile water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy ball mill
-
Sterile vials
Procedure:
-
Prepare a pre-suspension of FPS-ZM1 in the stabilizer solution at the desired concentration (e.g., 10 mg/mL).
-
Add the milling media to the pre-suspension in a sterile milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The optimal milling time should be determined experimentally by monitoring particle size reduction.
-
Periodically stop the milling process to check the particle size using a dynamic light scattering (DLS) instrument. The target particle size is typically below 200 nm for improved bioavailability.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media by centrifugation at a low speed or by using a sieve.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.
-
Store the nanosuspension at a controlled temperature (e.g., 4°C) and protect from light.
Detailed Methodology: In Vivo Bioavailability Study of FPS-ZM1 in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of an FPS-ZM1 formulation after intraperitoneal administration in mice.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old, weighing 20-25 g.
Formulation:
-
Prepare the FPS-ZM1 formulation under sterile conditions.
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer the FPS-ZM1 formulation via intraperitoneal injection at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifuging at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of FPS-ZM1 in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Mechanism of FPS-ZM1 action.
References
potential off-target effects of FPS-ZM1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving FPS-ZM1, a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FPS-ZM1?
FPS-ZM1 is a high-affinity, RAGE-specific inhibitor that functions by blocking the binding of various ligands to the V domain of the RAGE receptor.[1][2][3] This prevents the activation of downstream signaling pathways associated with inflammation, oxidative stress, and neurodegeneration. Ligands that are blocked by FPS-ZM1 include Amyloid-β (Aβ), S100B, advanced glycation end products (AGEs), and high mobility group box 1 (HMGB1).[1][3]
Q2: How specific is FPS-ZM1 for the RAGE receptor? Are there any known off-target effects?
Current research strongly indicates that FPS-ZM1 is highly specific for the RAGE receptor. Studies have shown that FPS-ZM1 binds exclusively to RAGE in the brain and does not interact with other receptors involved in similar pathways, such as the Low-Density Lipoprotein Receptor-related Protein-1 (LRP1), which is a major receptor for Aβ clearance.[1] While comprehensive off-target screening data against a wide panel of receptors and kinases is not publicly available, the existing literature consistently refers to FPS-ZM1 as a "RAGE-specific" inhibitor.[1][3][4][5]
Q3: Is FPS-ZM1 toxic to cells or animals?
FPS-ZM1 has been shown to be non-toxic to both cells in vitro and to mice in vivo at effective concentrations.[1][2][4][5][6] This favorable safety profile makes it a valuable tool for studying RAGE signaling in various experimental models.
Q4: Can FPS-ZM1 cross the blood-brain barrier (BBB)?
Yes, FPS-ZM1 is a blood-brain-barrier permeant compound.[2][4] This property allows it to be used in in vivo studies to investigate the role of RAGE in the central nervous system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound Stability/Handling: Improper storage or handling of FPS-ZM1 may lead to degradation. | Store FPS-ZM1 at -20°C as recommended. Prepare fresh stock solutions in DMSO or ethanol for each experiment. |
| Cell Line/Model Variability: The expression levels of RAGE can vary between different cell lines and animal models, influencing the observed effects of FPS-ZM1. | Confirm RAGE expression in your experimental model using techniques like Western blot or qPCR before initiating experiments. | |
| Observed effects are suspected to be off-target. | High Concentration: Using excessively high concentrations of any compound increases the risk of non-specific effects. | Perform a dose-response curve to determine the optimal concentration of FPS-ZM1 for your specific assay. The reported Ki is 25 nM. |
| Lack of appropriate controls. | Include a negative control (vehicle) and, if possible, a positive control (another known RAGE inhibitor or a RAGE ligand). Consider using a cell line with low or no RAGE expression to confirm that the effects of FPS-ZM1 are RAGE-dependent. | |
| Difficulty replicating in vivo efficacy. | Pharmacokinetics/Dosing Regimen: The route of administration, dosage, and frequency can significantly impact the in vivo efficacy of FPS-ZM1. | A common in vivo dosing regimen is 1 mg/kg administered intraperitoneally (i.p.) daily.[1] However, the optimal dosing may vary depending on the animal model and the specific research question. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) for RAGE | 25 nM | |
| EC50 for inhibition of Aβ-induced lipid peroxidation | 11 ± 2 nM | [1] |
Experimental Protocols
Protocol 1: Confirmation of RAGE-Specific Binding (Inhibition of Aβ Binding to sRAGE)
This protocol is adapted from studies demonstrating the specific inhibition of Aβ binding to soluble RAGE (sRAGE) by FPS-ZM1.
Materials:
-
Human soluble RAGE (sRAGE)
-
Amyloid-β 40 (Aβ40) or Amyloid-β 42 (Aβ42)
-
FPS-ZM1
-
96-well microtiter plates
-
3% Bovine Serum Albumin (BSA) in PBS
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody against Aβ (e.g., biotinylated 6E10)
-
Streptavidin-HRP
-
TMB substrate
-
Plate reader
Procedure:
-
Immobilize sRAGE (10 μg/mL) overnight at 4°C in 96-well microtiter plates.[1]
-
Wash the plates with wash buffer.
-
Block the wells with 3% BSA in PBS for 2 hours at room temperature.[1]
-
Wash the plates with wash buffer.
-
Pre-incubate Aβ40 or Aβ42 with varying concentrations of FPS-ZM1 for 1 hour at room temperature.
-
Add the Aβ-FPS-ZM1 mixture to the sRAGE-coated wells and incubate for 2 hours at room temperature.
-
Wash the plates with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plates and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
Protocol 2: Assessment of Off-Target Binding (Aβ Binding to sLRP1)
This protocol is used to demonstrate that FPS-ZM1 does not interfere with the binding of Aβ to LRP1.
Materials:
-
Soluble LRP1 (sLRP1)
-
Amyloid-β 40 (Aβ40) or Amyloid-β 42 (Aβ42)
-
FPS-ZM1
-
Receptor-Associated Protein (RAP) as a positive control for LRP1 binding inhibition.
-
Same buffers and reagents as in Protocol 1.
Procedure:
-
Immobilize sLRP1 in 96-well microtiter plates.
-
Follow the same blocking and washing steps as in Protocol 1.
-
Pre-incubate Aβ40 or Aβ42 with FPS-ZM1 or RAP.
-
Add the mixtures to the sLRP1-coated wells and proceed with the incubation and detection steps as outlined in Protocol 1.
-
The results should show that while RAP inhibits Aβ binding to sLRP1, FPS-ZM1 has no effect.[1]
Visualizations
Caption: On-target signaling pathway of FPS-ZM1.
Caption: Workflow to confirm FPS-ZM1 selectivity.
References
- 1. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. FPS-ZM1 | Beta Amyloid | advanced glycation end products | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FPS-ZM1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FPS-ZM1, a potent RAGE inhibitor, while maintaining optimal cell health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FPS-ZM1?
A1: FPS-ZM1 is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE).[1] It functions by binding to the V domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, such as amyloid-beta (Aβ), S100 proteins, and advanced glycation end products (AGEs).[2] This inhibition disrupts downstream signaling pathways associated with inflammation, oxidative stress, and cellular damage.[2]
Q2: What is the general toxicity profile of FPS-ZM1 in cell culture?
A2: Based on available research, FPS-ZM1 is generally considered to have low cytotoxicity and is well-tolerated by various cell lines at effective concentrations.[2][3] Studies on Chinese Hamster Ovary (CHO) cells have shown no significant toxicity at concentrations up to 10 μM when incubated for 72 hours.[2] Similarly, in primary microglia, concentrations up to 100 nM were used to counteract AGEs-induced cytotoxicity without adverse effects on cell viability.
Q3: What is a recommended starting concentration range for FPS-ZM1 in my experiments?
A3: A sensible starting point for most in vitro experiments is a concentration range of 10 nM to 1 µM. For initial screening, concentrations of 25 nM, 50 nM, and 100 nM have been effectively used to inhibit ligand-induced cytotoxicity. To establish the optimal concentration for your specific cell line and experimental conditions, it is crucial to perform a dose-response experiment.
Q4: How should I prepare and store FPS-ZM1 stock solutions?
A4: FPS-ZM1 is soluble in DMSO and ethanol, typically up to 100 mM.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C.[2] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in cell viability after FPS-ZM1 treatment. | 1. High concentration of FPS-ZM1: While generally non-toxic, very high concentrations might affect certain sensitive cell lines. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Contamination: The stock solution or culture may be contaminated. 4. Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 3. Check for signs of microbial contamination. Use fresh, sterile reagents. 4. Prepare fresh aliquots of FPS-ZM1 from a properly stored stock. |
| Inconsistent results between experiments. | 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. 3. Incomplete solubilization of formazan crystals (in MTT/WST assays): This will lead to inaccurate absorbance readings. | 1. Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counting. 2. To minimize edge effects, do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media. 3. Ensure complete mixing and adequate incubation time with the solubilization buffer. Visually inspect the wells for any remaining crystals before reading the plate. |
| High background in cell viability assays. | 1. Phenol red in media: Phenol red can interfere with the absorbance readings of some colorimetric assays. 2. Compound interference: FPS-ZM1 itself might interact with the assay reagents. 3. Microbial contamination: Bacteria or yeast can metabolize the assay reagents, leading to false-positive signals. | 1. Use phenol red-free medium for the duration of the assay. 2. Include a control well with FPS-ZM1 in the medium but without cells to measure any background absorbance from the compound. 3. Regularly check your cell cultures for contamination. |
Quantitative Data Summary
The following table summarizes the concentration ranges of FPS-ZM1 used in published studies. It is important to note that the optimal concentration is cell-type and context-dependent.
| Cell Type | Concentration Range Tested | Assay | Outcome | Reference |
| Chinese Hamster Ovary (CHO) cells | 10 nM - 10 µM | WST-8 | No significant cytotoxicity observed after 72 hours. | [2] |
| Primary Microglia | 25, 50, 100 nM | MTT | Inhibited AGEs-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of FPS-ZM1 using a WST-8 Assay
This protocol outlines a method to determine the effect of a range of FPS-ZM1 concentrations on cell viability.
Materials:
-
FPS-ZM1
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
Phenol red-free cell culture medium
-
96-well cell culture plates
-
WST-8 Assay Kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of FPS-ZM1 Dilutions:
-
Prepare a 10 mM stock solution of FPS-ZM1 in DMSO.
-
Perform a serial dilution of the FPS-ZM1 stock solution in phenol red-free medium to achieve a range of 2X final concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest FPS-ZM1 concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared FPS-ZM1 dilutions and the vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a positive control for viability.
-
Include wells with medium only (no cells) as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % viability against the FPS-ZM1 concentration to generate a dose-response curve.
-
Visualizations
Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.
Caption: Workflow for optimizing FPS-ZM1 concentration.
References
Technical Support Center: Negative Controls for FPS-ZM1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate use of negative controls in experiments involving the RAGE inhibitor, FPS-ZM1. Adherence to rigorous experimental design, including the use of proper negative controls, is crucial for the accurate interpretation of results and for ensuring that the observed effects are specifically due to the inhibition of the RAGE signaling pathway by FPS-ZM1.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in an FPS-ZM1 experiment?
A1: The primary purpose of a negative control is to ensure that the observed experimental effects are a direct result of FPS-ZM1's inhibition of the Receptor for Advanced Glycation Endproducts (RAGE) and not due to off-target effects, solvent effects, or other experimental artifacts. A well-designed negative control helps to validate the specificity of FPS-ZM1.
Q2: What is the most common and basic negative control for in vitro and in vivo experiments with FPS-ZM1?
A2: The most fundamental negative control is the vehicle control. FPS-ZM1 is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) for in vitro studies or a specific formulation for in vivo administration. The vehicle control group is treated with the same concentration of the solvent or formulation without FPS-ZM1. This accounts for any potential effects of the delivery vehicle itself.
Q3: Is there a commercially available, structurally similar but inactive analog of FPS-ZM1 to use as a negative control?
A3: Currently, there is no widely available, commercially marketed inactive analog of FPS-ZM1 specifically designed as a negative control. While its parent molecule, FPS2, is structurally related, it is also a RAGE inhibitor, albeit with significantly lower blood-brain barrier permeability. Therefore, FPS2 is not a suitable inactive control.
Q4: How can I be certain that the effects I see are due to RAGE inhibition and not off-target effects of FPS-ZM1?
A4: The most rigorous approach to confirm on-target activity is to use a biological system that lacks the target protein. This can be achieved through:
-
RAGE Knockout (KO) Models: In vivo, the ideal negative control is a RAGE knockout (RAGE-/-) mouse strain. If FPS-ZM1 is administered to these mice, it should not produce the same biological effects observed in wild-type mice, confirming that RAGE is the target.
-
siRNA-mediated RAGE Knockdown: In vitro, cells can be treated with small interfering RNA (siRNA) to specifically silence the expression of the RAGE gene. A successful knockdown will prevent FPS-ZM1 from exerting its effects, thereby validating its on-target action.
Q5: What biochemical and biophysical methods can I use to confirm that FPS-ZM1 is engaging with RAGE?
A5: Several techniques can directly measure the binding and engagement of FPS-ZM1 with RAGE:
-
Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity and kinetics of FPS-ZM1 to purified RAGE protein in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of FPS-ZM1 to RAGE, providing thermodynamic parameters of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. The binding of FPS-ZM1 to RAGE is expected to stabilize the protein, leading to a shift in its thermal denaturation profile.
Troubleshooting Guides
Issue 1: I am observing an effect in my vehicle control group that is similar to the FPS-ZM1 treated group.
-
Possible Cause: The solvent (e.g., DMSO) concentration may be too high and causing cellular stress or other non-specific effects.
-
Troubleshooting Step:
-
Perform a dose-response curve with the vehicle alone to determine the highest non-toxic concentration.
-
Ensure the final concentration of the vehicle is consistent across all experimental groups and is below the toxic threshold.
-
If possible, consider using a different, less toxic solvent.
-
Issue 2: I am not seeing the expected inhibitory effect of FPS-ZM1 in my cell-based assay.
-
Possible Cause 1: The cells may not express sufficient levels of RAGE.
-
Troubleshooting Step 1:
-
Confirm RAGE expression in your cell line using techniques like Western blot, qPCR, or flow cytometry.
-
If RAGE expression is low, consider using a cell line known to have high RAGE expression or overexpressing RAGE.
-
-
Possible Cause 2: The concentration of the RAGE ligand (e.g., Aβ, S100B, HMGB1) may be too high, outcompeting FPS-ZM1.
-
Troubleshooting Step 2:
-
Perform a dose-response experiment with varying concentrations of the RAGE ligand in the presence of a fixed concentration of FPS-ZM1 to determine the optimal ligand concentration.
-
-
Possible Cause 3: The FPS-ZM1 may have degraded.
-
Troubleshooting Step 3:
-
Ensure proper storage of FPS-ZM1 according to the manufacturer's instructions (typically at -20°C).
-
Prepare fresh stock solutions regularly.
-
Issue 3: How do I interpret results if FPS-ZM1 still shows a partial effect in RAGE knockdown cells?
-
Possible Cause: Incomplete knockdown of RAGE or potential off-target effects.
-
Troubleshooting Step:
-
Quantify the efficiency of your RAGE knockdown using qPCR or Western blot. Aim for >70% reduction in RAGE expression.
-
If knockdown is efficient, the residual effect might suggest off-target activity. In this case, it is crucial to perform additional validation experiments, such as using a structurally unrelated RAGE inhibitor to see if it phenocopies the effect of FPS-ZM1.
-
Data Presentation: Quantitative Comparison of FPS-ZM1 and Controls
| Parameter | FPS-ZM1 | Vehicle Control | Inactive Analog (Hypothetical) | RAGE KO + FPS-ZM1 |
| RAGE Binding Affinity (Ki) | ~25 nM[1] | No Binding | No Binding | N/A |
| Inhibition of RAGE Ligand Binding | Yes[2] | No | No | N/A |
| Downstream Signaling (e.g., NF-κB) | Inhibited | No Effect | No Effect | No Effect |
| Cellular Phenotype (e.g., Inflammation) | Modulated | No Effect | No Effect | No Effect |
| In Vivo Efficacy | Yes | No | No | No |
Experimental Protocols
Protocol 1: In Vitro RAGE Knockdown using siRNA as a Negative Control
-
Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of transfections: one with siRNA targeting RAGE and one with a non-targeting scramble siRNA (negative control).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells with the siRNA complexes for 24-48 hours.
-
-
Verification of Knockdown: Harvest a subset of cells from both groups to confirm RAGE knockdown via qPCR or Western blot.
-
FPS-ZM1 Treatment:
-
Treat both the RAGE-knockdown and scramble siRNA-treated cells with either FPS-ZM1 or a vehicle control.
-
Include a positive control group (scramble siRNA + RAGE ligand) and a baseline group (scramble siRNA + vehicle).
-
-
Endpoint Analysis: After the desired incubation period, perform the relevant functional assay (e.g., cytokine measurement, cell migration assay).
Protocol 2: In Vivo Validation using RAGE Knockout Mice
-
Animal Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: Wild-type mice + FPS-ZM1
-
Group 3: RAGE KO mice + Vehicle
-
Group 4: RAGE KO mice + FPS-ZM1
-
-
Drug Administration: Administer FPS-ZM1 or vehicle to the respective groups using the desired route and dosage (e.g., intraperitoneal injection).
-
Experimental Model: Induce the disease model of interest (e.g., injection of Aβ, induction of inflammation).
-
Behavioral and Molecular Analysis:
-
Perform relevant behavioral tests to assess the functional outcomes.
-
At the end of the study, collect tissues for molecular analysis (e.g., Western blot for signaling proteins, immunohistochemistry for inflammatory markers).
-
Mandatory Visualizations
Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.
References
minimizing batch-to-batch variability of FPS-ZM1
Welcome to the technical support center for FPS-ZM1, a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FPS-ZM1 and what is its primary mechanism of action?
FPS-ZM1 is a high-affinity, small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2] Its primary mechanism of action is to block the binding of various ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and amyloid-β (Aβ), to the V-domain of RAGE.[1][2][3] This inhibition prevents the activation of downstream signaling pathways associated with inflammation, oxidative stress, and neurodegeneration.[4][5]
Q2: What are the common research applications of FPS-ZM1?
FPS-ZM1 is widely used in both in vitro and in vivo studies to investigate the role of the RAGE signaling pathway in various pathological conditions. Key research areas include:
-
Alzheimer's Disease and Neurodegeneration: Studying the role of RAGE in amyloid-β-induced cellular stress and neuroinflammation.[5][6]
-
Inflammation: Investigating the pro-inflammatory effects of RAGE activation in various cell types, including microglia.[4]
-
Diabetic Complications: Exploring the involvement of the AGE-RAGE axis in the pathogenesis of diabetic nephropathy and other complications.
Q3: How should I prepare and store FPS-ZM1 stock solutions?
Proper preparation and storage of FPS-ZM1 are crucial for maintaining its activity and ensuring reproducible results.
-
Solubility: FPS-ZM1 is soluble in organic solvents such as DMSO and ethanol.[1][3][7] It is sparingly soluble in aqueous buffers.[7]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the crystalline solid FPS-ZM1 in an appropriate organic solvent like DMSO.[7] For cell culture experiments, it is recommended to first dissolve FPS-ZM1 in DMSO and then dilute this stock solution with the aqueous buffer or cell culture medium of choice to the desired final concentration.[7]
-
Storage: Store the solid compound at -20°C.[3][7] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Inconsistent experimental outcomes can often be traced back to variability between different batches of a chemical compound. This guide provides a systematic approach to identifying and mitigating such issues with FPS-ZM1.
Issue 1: Inconsistent or weaker than expected biological activity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Purity and Identity of FPS-ZM1 | Verify the purity and identity of each new batch. | Always request and review the Certificate of Analysis (CofA) from the supplier. The CofA should provide data on purity (typically ≥98% by HPLC), and identity confirmation (e.g., by NMR or Mass Spectrometry).[3] |
| Degradation of FPS-ZM1 | Improper storage of the solid compound or stock solutions. | Store the solid compound at -20°C. Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration of Stock Solution | Errors in weighing the compound or dissolving it in the solvent. | Use a calibrated analytical balance for weighing. Ensure complete dissolution of the compound in the solvent before making further dilutions. Periodically verify the concentration of your stock solution using spectrophotometry if an extinction coefficient is known or by a validated analytical method. |
| Presence of Polymorphs | Different crystalline forms of the compound can have different solubilities and bioactivities. | While difficult to assess in a standard lab, be aware of this possibility. If you observe a sudden change in solubility or activity with a new batch, contact the supplier to inquire about any known polymorphic forms. |
Issue 2: Poor solubility or precipitation in experimental media.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Solubility in Aqueous Solutions | FPS-ZM1 has limited solubility in aqueous buffers.[7] | Prepare a high-concentration stock solution in 100% DMSO. For your experiment, dilute the stock solution to the final working concentration in your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is low and compatible with your experimental system (typically <0.5%). |
| "Salting Out" Effect | High salt concentrations in buffers can reduce the solubility of organic compounds. | When diluting the DMSO stock, add it to the aqueous solution while vortexing or mixing to ensure rapid and even dispersion. Consider using a buffer with a lower salt concentration if your experiment allows. |
| Interaction with Media Components | Components in complex cell culture media (e.g., serum proteins) can sometimes interact with small molecules, affecting their availability. | Test the solubility of FPS-ZM1 in your specific cell culture medium at the desired concentration before conducting large-scale experiments. If precipitation occurs, you may need to adjust the final concentration or the dilution method. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of RAGE Signaling in Cell Culture
This protocol provides a general workflow for assessing the inhibitory effect of FPS-ZM1 on RAGE-mediated cellular responses.
-
Cell Culture: Plate RAGE-expressing cells (e.g., microglial cells, endothelial cells) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of FPS-ZM1 Working Solution:
-
Prepare a 10 mM stock solution of FPS-ZM1 in sterile, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to create a series of working concentrations (e.g., 10 nM to 10 µM).[2] Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and non-toxic to the cells (e.g., 0.1%).
-
-
Pre-treatment with FPS-ZM1:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of FPS-ZM1 or vehicle control to the cells.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
-
Stimulation with RAGE Ligand:
-
After the pre-incubation period, add the RAGE ligand (e.g., AGEs, S100B, Aβ) to the wells at a concentration known to elicit a response.
-
Incubate for the desired duration to allow for RAGE activation and downstream signaling.
-
-
Endpoint Analysis:
-
Following stimulation, collect cell lysates or culture supernatants for analysis.
-
Assess RAGE-mediated responses, such as the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR, or the activation of signaling pathways (e.g., NF-κB) by Western blotting.
-
Protocol 2: In Vivo Administration of FPS-ZM1 in a Mouse Model
This protocol outlines a general procedure for administering FPS-ZM1 to mice to study its effects on RAGE-dependent pathologies.
-
Animal Model: Utilize an appropriate mouse model for your research question (e.g., a transgenic mouse model of Alzheimer's disease). All animal procedures should be approved by the institutional animal care and use committee.
-
Preparation of FPS-ZM1 Formulation for Injection:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, FPS-ZM1 can be formulated in a vehicle such as a solution containing DMSO, PEG300, Tween 80, and saline.[2]
-
A typical formulation might involve dissolving FPS-ZM1 in DMSO first, then adding PEG300 and Tween 80, and finally bringing it to the final volume with saline.[2]
-
The final concentration should be calculated based on the desired dosage (e.g., 1-10 mg/kg body weight) and the injection volume.
-
-
Administration:
-
Administer the prepared FPS-ZM1 formulation or vehicle control to the mice via the chosen route (e.g., i.p. injection).
-
The frequency and duration of administration will depend on the specific experimental design and the half-life of the compound.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, collect tissues of interest (e.g., brain, kidney) for analysis.
-
Assess the effects of FPS-ZM1 on the relevant pathological markers, such as amyloid plaque deposition, neuroinflammation, or markers of kidney damage.
-
Visualizations
Caption: RAGE signaling pathway and the inhibitory action of FPS-ZM1.
Caption: Workflow for troubleshooting inconsistent results with FPS-ZM1.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
- 4. RAGE-Specific Inhibitor FPS-ZM1 Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating FPS-ZM1 Research: A Technical Support Guide to Address Inconsistent Findings
For Immediate Release
This technical support center provides a centralized resource for researchers, scientists, and drug development professionals working with the RAGE inhibitor, FPS-ZM1. In response to inquiries regarding variability in experimental outcomes, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their studies and interpret their findings with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for FPS-ZM1?
FPS-ZM1 is consistently characterized as a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE).[1][2][3] It functions by specifically binding to the V (variable) domain of RAGE, thereby blocking the interaction of RAGE with its various ligands, including amyloid-beta (Aβ) and advanced glycation end products (AGEs).[2] This antagonistic action prevents the downstream signaling cascades initiated by ligand-RAGE binding.
Q2: Is there any evidence to suggest that FPS-ZM1 can act as a RAGE agonist?
Current published literature does not support an agonist effect for FPS-ZM1. All available studies consistently describe it as a RAGE antagonist, showing that it inhibits rather than activates RAGE-mediated signaling pathways.
Q3: What are the most commonly reported downstream signaling pathways affected by FPS-ZM1?
The most frequently documented signaling pathways inhibited by FPS-ZM1 are the RAGE/NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway.[1] By blocking RAGE, FPS-ZM1 prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.[4][5] Similarly, it has been shown to downregulate the phosphorylation of JAK/STAT proteins, which are also involved in inflammatory responses.[1]
Q4: Are there known off-target effects or toxicity associated with FPS-ZM1?
Studies have generally reported FPS-ZM1 to be non-toxic in both in vitro and in vivo models at effective concentrations.[2][3][6] It is also noted for its ability to cross the blood-brain barrier (BBB).[2][3][6] While extensive off-target screening is not always detailed in every publication, the available data points to a high specificity for RAGE. Researchers should, however, always perform their own toxicity assessments within their specific experimental setup.
Troubleshooting Guide: Addressing Conflicting or Unexpected Results
Issue 1: Lack of Efficacy in an In Vitro Model
If you are not observing the expected inhibitory effects of FPS-ZM1 on cellular activation, consider the following:
-
Cell Line and RAGE Expression: Confirm that your chosen cell line expresses RAGE at a sufficient level. RAGE expression can vary significantly between cell types and even between different passages of the same cell line.
-
Ligand Concentration and Purity: The concentration and quality of the RAGE ligand (e.g., Aβ, S100B, AGEs) used to stimulate the cells are critical. Ensure the ligand is properly prepared and used at a concentration known to elicit a robust RAGE-dependent response.
-
FPS-ZM1 Concentration and Solubility: Verify the concentration and solubility of your FPS-ZM1 stock. FPS-ZM1 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is non-toxic to your cells. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific assay.
-
Pre-incubation Time: Consider pre-incubating the cells with FPS-ZM1 before adding the RAGE ligand. This can allow for sufficient time for FPS-ZM1 to bind to RAGE and may enhance its inhibitory effect.
Issue 2: Inconsistent In Vivo Efficacy
Variability in animal studies can arise from several factors:
-
Animal Model: The choice of animal model is crucial. The expression and role of RAGE can differ between species and even between different disease models within the same species. The efficacy of FPS-ZM1 may be more pronounced in models with a strong RAGE-dependent pathology.
-
Route of Administration and Dosing Regimen: FPS-ZM1 is often administered via intraperitoneal (i.p.) injection. The dosage and frequency of administration should be carefully optimized for the specific animal model and disease state being investigated.
-
Pharmacokinetics and BBB Penetration: While FPS-ZM1 is known to cross the BBB, its concentration in the central nervous system can be influenced by various factors. Consider performing pharmacokinetic studies to confirm adequate brain exposure in your model.
-
Timing of Treatment: The therapeutic window for RAGE inhibition can be narrow. The timing of FPS-ZM1 administration relative to disease induction or progression can significantly impact the observed outcome.
Experimental Protocols and Data
Table 1: Summary of In Vitro FPS-ZM1 Studies
| Cell Type | Ligand | FPS-ZM1 Concentration | Observed Effect | Reference |
| RAGE-expressing CHO cells | Aβ40, Aβ42 | 10 nM - 10 µM | Inhibition of cellular stress | [2] |
| BV-2 microglial cells | LPS | Not specified | Decreased production of IL-1β, IL-6, TNF-α, COX-2 | [1] |
| Primary microglial cells | LPS | Not specified | Decreased production of IL-1β, IL-6, TNF-α, COX-2 | [1] |
Table 2: Summary of In Vivo FPS-ZM1 Studies
| Animal Model | Disease/Condition | FPS-ZM1 Dosage | Route | Key Findings | Reference |
| APPsw/0 mice | Alzheimer's Disease | Not specified | i.p. | Reduced Aβ influx into the brain, suppressed microglial activation | [6] |
| C57BL/6J mice | LPS-induced inflammation | 10 mg/kg | i.p. | Ameliorated microglial proliferation and activation, reduced pro-inflammatory cytokines | [1] |
| Sprague-Dawley rats | Focal Cerebral Ischemia | Not specified | Not specified | Attenuated neurological deficit, reduced infarct area, decreased pro-inflammatory cytokines | [4][5] |
Signaling Pathway Diagrams
Caption: The RAGE signaling pathway and the inhibitory action of FPS-ZM1.
Caption: A logical workflow for troubleshooting inconsistent FPS-ZM1 results.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent FPS-ZM1 precipitation in aqueous solutions
Welcome to the technical support center for FPS-ZM1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of FPS-ZM1 in aqueous solutions, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is FPS-ZM1 and what is its mechanism of action?
FPS-ZM1 is a potent, high-affinity, and blood-brain barrier-permeable inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3] Its mechanism involves directly blocking the binding of various ligands, such as Amyloid-β (Aβ), S100B, and High Mobility Group Box 1 (HMGB1), to the V domain of the RAGE receptor.[1][4] By preventing this interaction, FPS-ZM1 inhibits downstream signaling cascades, such as the activation of NF-κB, which are associated with cellular stress, neuroinflammation, and the progression of diseases like Alzheimer's.[4]
It is important to note that while sometimes confused with inhibitors of Fibroblast Activation Protein (FAP), FPS-ZM1's well-documented primary target is RAGE.[2][3]
FAQ 2: What are the primary causes of FPS-ZM1 precipitation?
The most common reason for FPS-ZM1 precipitation is its very low intrinsic solubility in aqueous solutions.[5] FPS-ZM1 is a hydrophobic, crystalline solid.[2][5] Precipitation typically occurs under the following circumstances:
-
"Crashing Out": Adding a concentrated stock solution (prepared in an organic solvent like DMSO) directly into an aqueous buffer or cell culture medium without sufficient mixing or intermediate dilution steps.
-
Low Solubility Limit: Exceeding its solubility limit in a mixed solvent system. For example, a 1:7 mixture of DMF and PBS (pH 7.2) only supports a solubility of 0.12 mg/mL.[2]
-
Improper Stock Preparation: Using non-anhydrous (wet) DMSO can reduce the solubility of FPS-ZM1, leading to an inaccurate stock concentration and a higher likelihood of precipitation upon dilution.[1][5]
FAQ 3: How should I prepare and store FPS-ZM1 stock solutions?
Proper preparation and storage of stock solutions are critical to preventing precipitation.
Preparation:
-
Always use a high-purity, anhydrous organic solvent. DMSO and ethanol are common choices. Using newly opened or anhydrous DMSO is recommended as it is hygroscopic and can absorb moisture, which reduces solubility.[1][5]
-
To aid dissolution, especially at high concentrations, gentle warming or brief sonication may be beneficial.[5]
-
Prepare a concentrated stock solution, for example, 10 mM to 100 mM.
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability.[5]
-
Aliquot the stock solution into smaller, single-use volumes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock.[5]
FAQ 4: What is the correct procedure for preparing aqueous working solutions for in vitro experiments?
To prevent precipitation when diluting the stock solution into aqueous media (e.g., cell culture medium, PBS), a serial or multi-step dilution is highly recommended. Never add a small volume of highly concentrated stock directly into a large volume of aqueous buffer.
Recommended Dilution Method:
-
Start with your concentrated stock solution (e.g., 10 mM in DMSO).
-
Perform an intermediate dilution step into your cell culture medium or buffer. For example, add 2 µL of 10 mM stock to 198 µL of medium to get a 100 µM solution. Mix thoroughly.
-
Use this intermediate dilution to prepare your final working concentration. For example, add 10 µL of the 100 µM solution to 990 µL of medium to achieve a final concentration of 1 µM.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cellular toxicity.
FAQ 5: My FPS-ZM1 still precipitated in my aqueous buffer. What can I do?
If precipitation occurs, it can be difficult to resolubilize the compound fully and accurately.
-
Troubleshooting: You can try gentle warming (e.g., to 37°C) and vortexing or sonication. However, this may not result in a stable solution.
-
Best Practice: The most reliable approach is to discard the precipitated solution and prepare it again, carefully following the recommended stock preparation and serial dilution procedures. The workflow diagram below provides a decision-making guide.
FAQ 6: Are there special formulation protocols for preparing FPS-ZM1 for in vivo studies?
Yes, due to the challenges of administering a hydrophobic compound in vivo, specific formulations using co-solvents and surfactants are required. These should be prepared fresh immediately before use.
One documented formulation for a 1 mL working solution is as follows[1]:
-
Start with 50 µL of a 65 mg/mL stock solution of FPS-ZM1 in fresh DMSO.
-
Add the stock solution to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Use this final solution immediately for administration.
Data & Protocols
Quantitative Data: Solubility
The solubility of FPS-ZM1 varies significantly between solvents. Using the correct solvent for your stock solution is the first step in preventing precipitation.
| Solvent | Maximum Reported Concentration (mg/mL) | Maximum Reported Concentration (mM) | Reference(s) |
| DMSO | ~32.78 - 66 | ~100 - 201 | [1] |
| Ethanol | ~32.78 | ~100 | |
| DMF | 30 | ~91.5 | [2] |
| Water | < 0.1 (Effectively Insoluble) | < 0.3 | [5] |
| DMF:PBS (pH 7.2) (1:7) | 0.12 | ~0.37 | [2] |
Experimental Protocol: Preparation of a 10 µM Working Solution
This protocol details the recommended procedure for diluting a DMSO stock for a typical in vitro cell culture experiment.
1. Preparation of 10 mM Stock Solution in DMSO:
-
Objective: To create a stable, concentrated stock solution.
-
Materials: FPS-ZM1 powder (MW: 327.85), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
- Weigh out 3.28 mg of FPS-ZM1 powder.
- Add 1 mL of anhydrous DMSO to the powder.
- Vortex thoroughly. If needed, sonicate briefly in a water bath until the solid is completely dissolved.
- Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C.
2. Preparation of 10 µM Working Solution in Cell Culture Medium:
-
Objective: To prepare a final working solution while keeping the DMSO concentration at 0.1%.
-
Materials: 10 mM FPS-ZM1 stock in DMSO, sterile cell culture medium, sterile microcentrifuge tubes.
-
Procedure:
- Intermediate Dilution (100 µM): Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. Vortex immediately and gently to ensure complete mixing.
- Final Dilution (10 µM): Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium. Mix thoroughly.
- This final solution now contains 10 µM FPS-ZM1 and a final DMSO concentration of 0.1%.
Visual Guides
References
Technical Support Center: FPS-ZM1 Purity and Quality Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the purity and quality of FPS-ZM1 (4-Chloro-N-cyclohexyl-N-(phenylmethyl)benzamide), a potent inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity level for a high-quality batch of FPS-ZM1?
A1: A high-quality batch of FPS-ZM1 should exhibit a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Batches with purity below 95% should be used with caution, as the impurities may lead to off-target effects or inaccurate concentration calculations.
Q2: What are the primary methods for confirming the identity and purity of FPS-ZM1?
A2: The identity of FPS-ZM1 should be confirmed using Mass Spectrometry (MS) to verify the molecular weight and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Purity is best quantified using HPLC, typically with UV detection.
Q3: My FPS-ZM1 sample is not dissolving well in my aqueous buffer. What should I do?
A3: FPS-ZM1 is a lipophilic molecule and has low aqueous solubility. It is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol at concentrations up to 100 mM. For cell-based assays, prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: I am observing lower-than-expected inhibitory activity in my assay. Could this be a compound quality issue?
A4: Yes, several factors related to compound quality could be responsible. These include:
-
Low Purity: A significant percentage of the weighed solid may be impurities, meaning the actual concentration of active FPS-ZM1 is lower than calculated.
-
Degradation: The compound may have degraded due to improper storage. FPS-ZM1 should be stored at -20°C.[1]
-
Incorrect Identity: In rare cases, the supplied compound may be incorrect. Identity verification is crucial.
Refer to the Troubleshooting Guide for steps to diagnose this issue.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Question: My HPLC analysis of FPS-ZM1 shows the main peak, but also several smaller, unexpected peaks. What could they be?
-
Answer: These peaks could represent several types of impurities:
-
Synthesis-Related Impurities: The most common synthesis route involves the reaction of 4-chlorobenzoyl chloride with N-benzylcyclohexylamine. Therefore, residual unreacted starting materials may be present.
-
Degradation Products: FPS-ZM1 contains a benzamide functional group, which can undergo hydrolysis, especially if exposed to moisture and non-neutral pH. The primary degradation products would be 4-chlorobenzoic acid and N-benzylcyclohexylamine.
-
Solvent Impurities: Residual solvents from the final purification or crystallization step may be present.
Recommended Action:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the impurity peaks. Compare these with the molecular weights of the potential impurities listed in the table below.
-
Review the storage conditions of your compound. Ensure it is stored in a tightly sealed container at -20°C to minimize moisture exposure.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am getting variable IC₅₀ values for FPS-ZM1 in my cell-based RAGE inhibition assay. What could be the cause?
-
Answer: Inconsistent results can stem from compound handling or experimental setup.
-
Compound Precipitation: As FPS-ZM1 is poorly soluble in aqueous media, it may precipitate out of your final dilution, especially at higher concentrations. This leads to an inaccurate effective concentration.
-
Solution: Visually inspect your diluted solutions for any cloudiness or precipitate. When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing to ensure proper mixing. Consider using a buffer containing a small amount of non-ionic detergent (e.g., 0.01% Tween-20) or protein (e.g., 0.1% BSA) to improve solubility, if compatible with your assay.
-
-
Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation.
-
Solution: Aliquot your stock solution upon receipt into single-use volumes to minimize freeze-thaw cycles.
-
-
Data Presentation: Potential Impurities and Degradants
The following table summarizes potential impurities that may be found in an FPS-ZM1 sample.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Origin | Typical Analytical Observation |
| FPS-ZM1 | 4-Chloro-N-cyclohexyl-N-(phenylmethyl)benzamide | 327.85 | Active Compound | Main peak in HPLC; Correct mass in MS; Characteristic peaks in NMR |
| 4-chlorobenzoyl chloride | 175.01 | Starting Material | Peak in HPLC/LC-MS; Highly reactive, may not be observed directly. | |
| N-benzylcyclohexylamine | 189.30 | Starting Material / Degradation Product | Peak in HPLC/LC-MS with corresponding mass. | |
| 4-chlorobenzoic acid | 156.57 | Degradation Product | Peak in HPLC/LC-MS with corresponding mass. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the chemical purity of FPS-ZM1.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm filter before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of FPS-ZM1 in Acetonitrile.
-
Dilute this stock to a final concentration of 50 µg/mL with 50:50 Acetonitrile:Water.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area normalization method: Purity % = (Area of FPS-ZM1 Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of the compound.
-
Sample and LC Conditions:
-
Use the same sample preparation and HPLC conditions as described in Protocol 1.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺. For FPS-ZM1 (C₂₀H₂₂ClNO), the expected monoisotopic mass is ~327.14. Therefore, the primary ion observed should be at m/z ~328.15.
-
Also, look for the characteristic isotopic pattern of a chlorine-containing compound (a peak at [M+2+H]⁺ with ~1/3 the intensity of the [M+H]⁺ peak).
-
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of FPS-ZM1.
-
Sample Preparation:
-
Dissolve ~5-10 mg of FPS-ZM1 in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆).
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
The spectrum should show characteristic signals for the aromatic, benzyl, and cyclohexyl protons. The integration of these signals should correspond to the number of protons in each part of the molecule. Key regions to inspect are the aromatic region (~7.0-7.5 ppm), the benzylic methylene protons (~4.5-5.0 ppm), and the aliphatic cyclohexyl protons (~1.0-2.0 ppm).
-
Visualizations
RAGE Signaling Pathway and FPS-ZM1 Inhibition
FPS-ZM1 is a high-affinity antagonist that blocks ligands from binding to the V domain of RAGE.[2] This prevents the activation of downstream inflammatory pathways. The binding of ligands like Advanced Glycation Endproducts (AGEs), S100 proteins, or Amyloid-β (Aβ) to RAGE activates signaling cascades involving MAP kinases and the transcription factor NF-κB, leading to inflammation and cellular stress.[3][4][5]
Workflow for FPS-ZM1 Quality Control
A systematic workflow ensures that the compound meets the necessary quality standards before use in experiments.
Troubleshooting Logic for Low Bioactivity
This decision tree helps diagnose issues when FPS-ZM1 shows lower-than-expected activity.
References
- 1. FPS-ZM1 [neuromics.com]
- 2. brainly.in [brainly.in]
- 3. Synthesis and Evaluation of [18F]RAGER: A First Generation Small-Molecule PET Radioligand Targeting the Receptor for Advanced Glycation Endproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
Validation & Comparative
A Comparative Analysis of FPS-ZM1 and Azeliragon (TTP488) in RAGE Inhibition for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors of the Receptor for Advanced Glycation End products (RAGE): FPS-ZM1 and Azeliragon (TTP488). Both compounds have been investigated for their therapeutic potential, primarily in the context of Alzheimer's disease (AD), by targeting the RAGE pathway, which plays a crucial role in neuroinflammation and amyloid-beta (Aβ) pathology. This document summarizes key preclinical and clinical findings, presents available quantitative data for comparison, and details the experimental methodologies and signaling pathways involved.
Mechanism of Action and Targeting
Both FPS-ZM1 and Azeliragon are small molecule inhibitors that target the Receptor for Advanced Glycation End products (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily that is upregulated in the brains of Alzheimer's disease patients.[1][2] Its activation by ligands such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ) peptides triggers a cascade of downstream signaling events that contribute to neuroinflammation, oxidative stress, and Aβ accumulation.[2][3]
FPS-ZM1 is a high-affinity RAGE inhibitor that specifically blocks the V-domain of the RAGE receptor, which is the primary binding site for Aβ.[4][5] This action prevents the interaction of Aβ with RAGE, thereby inhibiting downstream signaling.[4] FPS-ZM1 is also known to be blood-brain barrier permeable.[4][6]
Azeliragon (TTP488) is an orally bioavailable small molecule that also inhibits RAGE.[7][8] Its mechanism involves antagonizing the interaction of Aβ with RAGE, which is predicted to reduce Aβ accumulation in the brain and delay the formation of Aβ plaques.[9][10]
Preclinical Efficacy: A Comparative Overview
Direct comparative studies between FPS-ZM1 and Azeliragon are limited. However, by examining data from independent preclinical studies, we can draw an indirect comparison of their efficacy in Alzheimer's disease models.
Quantitative Data from Preclinical Studies
| Parameter | FPS-ZM1 | Azeliragon (TTP488) |
| Binding Affinity | Kᵢ = 25 nM[5] | Not explicitly reported in the provided results. |
| Inhibition of Aβ Influx | Significantly inhibited RAGE-mediated influx of circulating Aβ40 and Aβ42 into the brain in aged APPsw/0 mice.[6][11] | Demonstrated a dose-dependent prevention of Aβ1-40 and Aβ1-42 accumulation in tgAPPSWE/LON mice, with a corresponding increase in plasma Aβ, suggesting inhibition of RAGE-mediated transport into the brain.[12] |
| Reduction in Brain Aβ Levels | Markedly reduced Aβ40 and Aβ42 levels in the brain of aged APPsw/0 mice.[11] | Showed a dose-dependent decrease in total Aβ as measured by ELISA and Aβ plaque deposition in tgAPPSWE/LON transgenic mice.[3] |
| Effect on β-secretase (BACE1) | Inhibited β-secretase activity and Aβ production in the brain of 17-month-old APPsw/0 mice.[4][11] | Reduced brain concentrations of sAPPβ with a concomitant increase in sAPPα, indicating a decrease in β-secretase activity.[12] |
| Neuroinflammation | Suppressed microglia activation and the neuroinflammatory response in aged APPsw/0 mice.[6][11] | Reduced levels of inflammatory cytokines, demonstrating a reduction in neuroinflammation.[3] |
| Cognitive Improvement | Normalized cognitive performance in aged APPsw/0 mice.[11][12] | Improved cognition in Alzheimer's transgenic models.[7][13] |
| Cerebral Blood Flow | Normalized cerebral blood flow responses in aged APPsw/0 mice.[11][12] | Improved cerebral blood flow.[3] |
Clinical Trials with Azeliragon (TTP488)
While FPS-ZM1 has not yet been evaluated in human clinical trials, Azeliragon has progressed to Phase 3 clinical trials for mild Alzheimer's disease.[6][12]
A Phase 2b study in patients with mild-to-moderate AD showed a 3.1-point benefit on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) in favor of the drug after 18 months of treatment.[14] In a subgroup of patients with mild AD, a 4-point improvement on the ADAS-cog was observed.[12]
However, the subsequent Phase 3 STEADFAST study in patients with mild AD failed to meet its co-primary endpoints.[7] A high dose of Azeliragon was associated with confusion and falls, leading to its discontinuation in an earlier Phase 2 trial.[15] A post-hoc analysis of the Phase 3 data suggested a potential cognitive benefit in a subset of patients with diabetes.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of typical methodologies used in the evaluation of FPS-ZM1 and Azeliragon.
Preclinical In Vivo Studies (Mouse Models of Alzheimer's Disease)
-
Animal Models: Commonly used transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, such as APPsw/0 and tgAPPSwedish/London (tgAPPSWE/LON) mice.[11][12][14] These mice develop age-dependent Aβ pathology, including plaque formation and cognitive deficits.
-
Drug Administration: FPS-ZM1 has been administered via intraperitoneal injection.[16] Azeliragon is orally bioavailable and administered accordingly.[7][17]
-
Behavioral Testing: Cognitive function is often assessed using standardized tests like the Morris water maze, which evaluates spatial learning and memory.[16]
-
Biochemical Analysis:
-
Aβ Quantification: Brain and plasma levels of Aβ40 and Aβ42 are measured using enzyme-linked immunosorbent assay (ELISA).[12]
-
Plaque Load: Amyloid plaque deposition in the brain is visualized and quantified using immunohistochemistry with anti-Aβ antibodies.
-
β-secretase Activity: Changes in the activity of BACE1 are assessed by measuring the levels of its cleavage products, sAPPα and sAPPβ, often via Western blotting.[12]
-
-
Neuroinflammation Assessment: Microglial activation and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using immunohistochemistry and quantitative PCR (qPCR).[18]
Azeliragon Clinical Trial Methodology
-
Study Design: Randomized, double-blind, placebo-controlled trials.[15]
-
Participant Population: Patients with mild-to-moderate Alzheimer's disease, typically defined by Mini-Mental State Examination (MMSE) scores.[15]
-
Dosage: Varied across studies, with a low dose (e.g., 5 mg/day) and a high dose (e.g., 20 mg/day) being evaluated.[15]
-
Efficacy Endpoints:
-
Safety Monitoring: Regular monitoring of adverse events, laboratory tests, and electrocardiograms (ECGs).[15]
Signaling Pathways and Experimental Workflows
The therapeutic effects of FPS-ZM1 and Azeliragon are mediated through the inhibition of the RAGE signaling pathway.
RAGE Signaling Pathway
Activation of RAGE by its ligands initiates a complex network of intracellular signaling cascades. This ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory genes and BACE1.[2][3]
RAGE Signaling Pathway and Inhibition.
Experimental Workflow for Efficacy Assessment
The evaluation of RAGE inhibitors typically follows a structured workflow from in vitro characterization to in vivo and clinical testing.
Efficacy Assessment Workflow.
Conclusion
Both FPS-ZM1 and Azeliragon have demonstrated promise as RAGE inhibitors in preclinical models of Alzheimer's disease, effectively targeting key aspects of AD pathology, including Aβ accumulation and neuroinflammation. FPS-ZM1 shows high binding affinity and robust effects in animal models. Azeliragon, while demonstrating preclinical efficacy and some positive signals in early clinical trials, ultimately failed to meet its endpoints in a pivotal Phase 3 study, highlighting the challenges of translating preclinical findings to clinical success. The dose-dependent adverse effects of Azeliragon also underscore the importance of the therapeutic window for this class of compounds.
For researchers, the available data suggests that both molecules are valuable tools for investigating the role of the RAGE pathway in Alzheimer's disease and other inflammatory conditions. Future research, including direct comparative studies and the clinical evaluation of FPS-ZM1, will be crucial to fully elucidate the therapeutic potential of RAGE inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Diabetic nephropathy - Wikipedia [en.wikipedia.org]
- 10. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical trial of an inhibitor of RAGE-Aβ interactions in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Methods for Blocking the RAGE Pathway
For Researchers, Scientists, and Drug Development Professionals
The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of a wide range of inflammatory diseases, including diabetes, neurodegenerative disorders, and cancer. Its activation by various ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), triggers a cascade of downstream signaling events, culminating in a pro-inflammatory state. Consequently, blocking the RAGE pathway has emerged as a promising therapeutic strategy. This guide provides a comparative overview of alternative methods to inhibit RAGE signaling, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
RAGE Signaling Pathway
The binding of ligands to the extracellular domain of RAGE initiates a conformational change, leading to the recruitment of adaptor proteins to its cytoplasmic tail. A key interaction involves the binding of Diaphanous-1 (DIAPH1) to the cytoplasmic tail of RAGE (ctRAGE), which is crucial for subsequent intracellular signaling. This activation leads to the stimulation of multiple downstream pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately resulting in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory cytokines and adhesion molecules.
Comparison of Alternative RAGE Pathway Inhibitors
Several strategies have been developed to block the RAGE pathway, including small molecule inhibitors, peptide inhibitors, and the use of soluble RAGE (sRAGE) as a decoy receptor.
Small Molecule Inhibitors
Small molecules offer the advantage of oral bioavailability and the ability to cross cell membranes to target intracellular protein-protein interactions.
| Inhibitor | Target | Mechanism of Action | IC50 | Kd/Ki | Reference(s) |
| Azeliragon (TTP488) | Extracellular V domain of RAGE | Inhibits binding of Aβ, S100B, and HMGB1 to RAGE. | ~500 nM (for Aβ1-42 binding) | - | [1][2] |
| FPS-ZM1 | Extracellular V domain of RAGE | Blocks Aβ binding to RAGE. | 0.6 µM | 25 nM (Ki) | [1][3][4] |
| RAGE229 | Cytoplasmic tail of RAGE (ctRAGE) | Inhibits the interaction between ctRAGE and DIAPH1. | 26 nM (SMC migration) | 2 nM | [5][6] |
Peptide Inhibitors
Peptides derived from RAGE ligands can act as competitive inhibitors, blocking the ligand-RAGE interaction.
| Inhibitor | Target | Mechanism of Action | Efficacy | Reference(s) |
| RAGE Antagonist Peptide (RAP) | Extracellular domain of RAGE | Derived from S100P; blocks S100P, S100A4, and HMGB1 binding to RAGE. | Inhibits RAGE-ligand interactions at micromolar concentrations; reduces tumor growth and metastasis in vivo. | [7][8][9] |
Soluble RAGE (sRAGE)
The extracellular domain of RAGE can be produced as a soluble protein (sRAGE) that acts as a decoy receptor, sequestering RAGE ligands and preventing their interaction with cell-surface RAGE.
| Inhibitor | Target | Mechanism of Action | Efficacy | Reference(s) |
| Recombinant sRAGE | RAGE ligands (AGEs, S100, HMGB1) | Acts as a decoy receptor, binding to RAGE ligands in circulation. | Administration of sRAGE has been shown to suppress the development and progression of atherosclerosis in animal models. | [10][11][12][13] |
Key Experimental Protocols
Competitive ELISA for RAGE-Ligand Binding Inhibition
This protocol is designed to quantify the ability of a test compound to inhibit the binding of a RAGE ligand to the RAGE receptor.
Methodology:
-
Coating: Coat a 96-well microplate with 100 µL/well of recombinant human RAGE (1 µg/mL in PBS) and incubate overnight at 4°C.[14]
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).[14]
-
Blocking: Block the wells with 200 µL/well of blocking buffer (3% BSA in PBS) for 2 hours at room temperature.[14]
-
Washing: Wash the plate three times with wash buffer.[14]
-
Competition: Add 50 µL/well of the test inhibitor at various concentrations, followed by 50 µL/well of biotinylated RAGE ligand (e.g., 100 ng/mL S100B-biotin). Incubate for 2 hours at room temperature.[15][16]
-
Washing: Wash the plate three times with wash buffer.[15]
-
Detection: Add 100 µL/well of Streptavidin-HRP (1:1000 dilution in blocking buffer) and incubate for 1 hour at room temperature.[17]
-
Washing: Wash the plate five times with wash buffer.[17]
-
Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.[17]
-
Stop Reaction: Add 50 µL/well of 2N H2SO4 to stop the reaction.[16]
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the resulting dose-response curve.[15]
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to assess the inhibition of RAGE-induced NF-κB activation by measuring the amount of the p65 subunit of NF-κB that translocates to the nucleus.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human salivary gland cells) and treat with a RAGE ligand (e.g., 1 µg/mL S100A4) in the presence or absence of the test inhibitor for a specified time (e.g., 24 hours).[18]
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a commercial kit.[19]
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.[19]
-
SDS-PAGE: Separate 20-30 µg of protein from each fraction on a 10% SDS-polyacrylamide gel.[19][20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.[19] Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]
In Vivo Mouse Model of Sepsis: Cecal Ligation and Puncture (CLP)
This model is used to evaluate the in vivo efficacy of RAGE inhibitors in a polymicrobial sepsis model.
Methodology:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[22]
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution.[22]
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[5]
-
Cecal Ligation: Carefully exteriorize the cecum and ligate it with a silk suture at a desired distance from the distal end, ensuring not to obstruct the bowel.[3][6]
-
Cecal Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce sepsis. A small amount of fecal content can be extruded.[5][6]
-
Repositioning and Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.[22]
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously for fluid resuscitation.[22]
-
Inhibitor Administration: Administer the RAGE inhibitor or vehicle control at a predetermined dose and route (e.g., intraperitoneal or oral gavage).
-
Post-operative Care and Monitoring: Monitor the animals for survival, clinical signs of sepsis, and collect blood and tissue samples at specified time points for biomarker analysis (e.g., cytokine levels).[5]
This guide provides a foundational understanding of the various approaches to inhibit the RAGE pathway. The choice of a particular method will depend on the specific research question, the desired therapeutic application, and the pharmacokinetic and pharmacodynamic properties of the inhibitor. The provided data and protocols should serve as a valuable resource for scientists working to develop novel therapeutics targeting RAGE-mediated diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. Mouse cecal ligation and puncture (CLP) model [bio-protocol.org]
- 6. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. S100P-derived RAGE antagonistic peptide reduces tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S100P-DERIVED RAGE ANTAGONISTIC PEPTIDE (RAP) REDUCES TUMOR GROWTH AND METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAGE and Soluble RAGE: Potential Therapeutic Targets for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAGE Inhibitors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating soluble receptor for advanced glycation end product: Cross-sectional associations with cardiac markers and subclinical vascular disease in older men with and without diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Competitive ELISA Protocol | Sino Biological [sinobiological.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Validating FPS-ZM1 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FPS-ZM1's in vivo performance against an alternative, Azeliragon, for the inhibition of the Receptor for Advanced Glycation End products (RAGE). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Executive Summary
FPS-ZM1 is a high-affinity inhibitor of the Receptor for Advanced Glycation End products (RAGE), a key player in the neuroinflammatory cascade associated with Alzheimer's disease. In vivo studies have demonstrated its ability to engage with RAGE in the brain, leading to a reduction in amyloid-beta (Aβ) pathology and an improvement in cognitive function in animal models. This guide provides a comparative analysis of FPS-ZM1 and Azeliragon (formerly TTP488), another RAGE inhibitor that has undergone clinical investigation. The data presented here is intended to assist researchers in evaluating the utility of FPS-ZM1 for preclinical and translational research.
RAGE Signaling Pathway and Inhibitor Action
The binding of ligands such as amyloid-beta (Aβ) to the V-domain of RAGE activates downstream signaling cascades, leading to neuroinflammation and neuronal damage. RAGE inhibitors like FPS-ZM1 and Azeliragon competitively bind to RAGE, preventing ligand binding and subsequent pathological signaling.
In Vivo Performance Comparison: FPS-ZM1 vs. Azeliragon
The following tables summarize the in vivo efficacy of FPS-ZM1 and Azeliragon in preclinical and clinical studies.
| Compound | Animal Model | Dose | Key Findings | Reference |
| FPS-ZM1 | APPsw/0 mice | 1 mg/kg/day (i.p.) | - Reduced brain Aβ40 and Aβ42 levels by ~50% and ~40% respectively.- Improved cognitive performance in the Morris water maze. | Deane et al., 2012 |
| Azeliragon | Aβ1-42 infused rats | Not specified | - Reduced neuronal damage and improved neurological function in the Morris water maze. | [1] |
| Azeliragon | Human (Phase 3) | 5 mg/day | - Did not meet primary endpoint of improving cognitive function (ADAS-cog14). | vTv Therapeutics Press Release, 2020 |
Table 1: Comparison of In Vivo Efficacy
| Compound | Cognitive Assessment | Metric | Result | Reference |
| FPS-ZM1 | Morris Water Maze | Escape Latency | Significant decrease compared to vehicle-treated APPsw/0 mice. | Deane et al., 2012 |
| Azeliragon | Morris Water Maze | Escape Latency, Time in Target Quadrant | Significantly improved performance in Aβ1-42 infused rats compared to vehicle. | [1] |
| Azeliragon | ADAS-cog11 (Clinical) | Change from Baseline | Showed a 2.7-point slower decline compared to placebo in patients with mild AD at 18 months in a Phase 2 trial. | Burstein et al., 2014 |
Table 2: Comparison of Cognitive Outcomes
Experimental Protocols
Co-Immunoprecipitation for In Vivo Target Engagement
This protocol is used to confirm the direct binding of FPS-ZM1 to RAGE in the brain.
Methodology:
-
Tissue Preparation: Brains from FPS-ZM1-treated and vehicle-treated mice are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The brain lysates are incubated with an anti-RAGE antibody or an isotype control antibody overnight at 4°C. Protein A/G magnetic beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specific binding.
-
Elution: The bound proteins are eluted from the beads using an elution buffer.
-
Western Blotting: The eluted samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is then probed with an antibody specific for FPS-ZM1 to detect its presence in the RAGE immunoprecipitate.
Morris Water Maze for Cognitive Assessment
This behavioral test is used to evaluate spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time it takes to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
Quantification of Brain Amyloid-Beta Levels
ELISA is used to measure the levels of Aβ40 and Aβ42 in the brain.
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a guanidine-HCl buffer to extract both soluble and insoluble Aβ.
-
ELISA: The brain homogenates are analyzed using commercially available Aβ40 and Aβ42 ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Aβ levels are quantified by comparing the sample readings to a standard curve and normalized to the total protein concentration of the homogenate.
Conclusion
The available in vivo data demonstrates that FPS-ZM1 effectively engages its target, RAGE, in the brain, leading to a reduction in Alzheimer's disease-related pathology and an improvement in cognitive function in preclinical models. While Azeliragon has been advanced to clinical trials, its efficacy in a Phase 3 study was not demonstrated. FPS-ZM1, with its potent preclinical profile, represents a valuable tool for researchers investigating the role of the RAGE signaling pathway in neurodegenerative diseases and for the development of novel therapeutic strategies.
References
Independent Verification of FPS-ZM1: A Comparative Guide for Researchers
This guide provides an objective comparison of the RAGE inhibitor FPS-ZM1 with other relevant alternatives, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of FPS-ZM1's performance.
Quantitative Data Comparison
The following tables summarize the key quantitative data for FPS-ZM1 and its alternatives, FPS2 and Azeliragon (TTP488). This data is compiled from published preclinical studies.
Table 1: In Vitro Efficacy and Binding Affinity
| Compound | Target | Assay | Key Parameter | Value | Source |
| FPS-ZM1 | RAGE | Aβ40 Binding Inhibition | Ki | 25 nM | [1][2] |
| RAGE | HMGB1 Binding Inhibition | Ki | 148 nM | [2] | |
| RAGE | S100B Binding Inhibition | Ki | 230 nM | [2] | |
| RAGE-expressing CHO cells | Aβ-induced TBARS formation | EC50 | 11 ± 2 nM | ||
| FPS2 | RAGE | Aβ40 Binding Inhibition | Ki | ~50 nM | |
| RAGE-expressing CHO cells | Aβ-induced TBARS formation | EC50 | 28 ± 6 nM | ||
| Azeliragon (TTP488) | RAGE | Aβ Binding Inhibition | - | Data not publicly available in primary literature | [3][4] |
Table 2: In Vivo Efficacy and Properties
| Compound | Animal Model | Dosage | Key Findings | Source |
| FPS-ZM1 | APPsw/0 mice | 1 mg/kg i.p. | Reduced Aβ influx into the brain, inhibited β-secretase activity, suppressed neuroinflammation, and normalized cognitive performance.[1][5][6] | [1][5] |
| Readily crossed the blood-brain barrier.[1][5] | [1][5] | |||
| FPS2 | APPsw/0 mice | 1 mg/kg i.p. | Prevented Aβ influx into the brain but did not show central effects on BACE1 expression or neuroinflammation due to poor BBB penetration.[5] | [5] |
| Azeliragon (TTP488) | tgAPPSwedish/London mice | 0.3 mg/kg | Reduced Aβ plaque deposition, decreased brain Aβ concentration, and improved cerebral blood flow.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro RAGE Binding Assay (for Ki determination)
-
Principle: This assay measures the ability of a compound to inhibit the binding of a radiolabeled RAGE ligand (e.g., 125I-Aβ40) to immobilized recombinant soluble RAGE (sRAGE).
-
Protocol:
-
Coat microtiter plates with human sRAGE.
-
Add a constant concentration of 125I-Aβ40 (e.g., 5 nM) to each well.
-
Add varying concentrations of the test compound (e.g., FPS-ZM1, FPS2) to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the wells to remove unbound radioligand.
-
Measure the remaining radioactivity in each well using a gamma counter.
-
The inhibitory constant (Ki) is calculated from the concentration of the compound that inhibits 50% of the radioligand binding (IC50) and the known affinity of the radioligand for RAGE.[1]
-
Cell-Based Assay for Aβ-Induced Oxidative Stress
-
Principle: This assay measures the protective effect of a compound against oxidative stress induced by amyloid-beta in RAGE-expressing cells. Oxidative stress is quantified by measuring the formation of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation.
-
Protocol:
-
Culture RAGE-expressing Chinese Hamster Ovary (CHO) cells.
-
Pre-treat the cells with varying concentrations of the test compound for a specified period.
-
Expose the cells to oligomeric Aβ40 or Aβ42 to induce oxidative stress.
-
Lyse the cells and perform a TBARS assay on the cell lysates.
-
Measure the absorbance at the appropriate wavelength to quantify TBARS levels.
-
The half-maximal effective concentration (EC50) is determined as the concentration of the compound that reduces TBARS formation by 50%.
-
In Vivo Mouse Model of Alzheimer's Disease
-
Animal Model: Aged APPsw/0 transgenic mice, which overexpress a mutant form of human amyloid precursor protein and develop age-dependent Aβ pathology.
-
Treatment Protocol:
-
Administer the test compound (e.g., FPS-ZM1 at 1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified duration.
-
At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze.
-
Sacrifice the animals and collect brain tissue for biochemical and immunohistochemical analysis.
-
-
Outcome Measures:
-
Aβ levels: Measured by ELISA in brain homogenates.
-
β-secretase (BACE1) activity: Assessed by measuring the cleavage of a specific substrate.
-
Neuroinflammation: Quantified by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and microglial activation markers (e.g., Iba1) using ELISA and immunohistochemistry.
-
Cognitive function: Evaluated by performance in behavioral tasks.[6]
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to FPS-ZM1.
Caption: Mechanism of action of FPS-ZM1 as a RAGE inhibitor.
Caption: In vivo experimental workflow for testing RAGE inhibitors.
References
- 1. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multimodal RAGE-specific inhibitor reduces amyloid β-mediated brain disorder in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of FzM1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical FzM1 is critical for maintaining a safe laboratory environment. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS 1680196-54-6), this guide outlines general best-practice procedures for the disposal of a potent, solid research chemical of this nature. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
This compound is a negative allosteric modulator of the Frizzled receptor FZD4 and is utilized in research related to the WNT/β-catenin signaling pathway.[1][2][3] As a bioactive small molecule, it should be handled with care, and its disposal must be managed to prevent environmental contamination and ensure personnel safety.
Summary of this compound Chemical Data
For quick reference, the following table summarizes the key chemical properties of this compound.
| Property | Value |
| Chemical Name | N-[3-hydroxy-5-(2-thienyl)phenyl]-N'-2-naphthalenyl-urea[2] |
| CAS Number | 1680196-54-6[1][2][3] |
| Molecular Formula | C21H16N2O2S[2] |
| Molecular Weight | 360.43 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO[1] |
Experimental Protocols: General Disposal Procedure for Solid Research Chemicals
The following protocol provides a general framework for the disposal of small quantities of solid research chemicals like this compound in a laboratory setting. This procedure should be adapted to comply with your institution's specific guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Identification and Segregation:
-
This compound waste should be considered hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
3. Waste Collection:
-
Solid Waste:
-
Place contaminated materials such as gloves, weighing paper, and pipette tips into a designated, labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and must have a secure lid.
-
-
Unused or Expired this compound:
-
Keep the chemical in its original, tightly sealed container.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name and CAS number.
-
4. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials.
5. Waste Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and any other relevant details.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of institutional safety protocols.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution's EHS department, you can ensure the safe and compliant disposal of the research chemical this compound.
References
Essential Safety and Logistical Information for Handling FzM1
Disclaimer: This document provides general guidance on the personal protective equipment (PPE), safe handling, and disposal of the novel research chemical FzM1. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on general laboratory safety protocols for handling new chemical entities with unknown hazard profiles and information on structurally related compounds such as N-aryl-N'-phenylurea derivatives. It is imperative to consult a comprehensive, substance-specific SDS for this compound, once available, and to perform a thorough risk assessment before commencing any experimental work.
This compound is a small molecule modulator of the Wnt signaling pathway, and like many novel research compounds, its toxicological properties are not yet fully characterized. Therefore, a cautious approach is essential to minimize potential exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or neoprene, double-gloving recommended. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety Goggles | Chemical splash goggles with a full seal around the eyes. | Protects eyes from splashes of solutions containing this compound and from airborne powder if handling the solid form. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. | Provides an additional layer of protection for the torso and legs against spills. | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powdered form of this compound to prevent inhalation of airborne particles. | Minimizes the risk of respiratory exposure to the solid compound. A full risk assessment may indicate the need for a higher level of respiratory protection. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Pre-Operational Checks:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential airborne exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for handling solid and liquid spills readily available.
-
Waste Containers: Prepare clearly labeled waste containers for solid and liquid this compound waste.
2. Handling Procedures:
-
Weighing: When weighing the solid form of this compound, do so within a chemical fume hood or a balance enclosure to prevent the dispersion of powder.
-
Solution Preparation: Prepare solutions of this compound within a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
General Handling: Always use appropriate PPE. Avoid direct contact with the solid compound and its solutions. Use tools such as spatulas and forceps to handle the solid.
3. Post-Operational Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated solid waste container. Then, remove the inner pair of gloves using the same technique.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant container | Collect all unused solid this compound and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container. |
| Liquid this compound Waste | Labeled, sealed, and chemical-resistant container | Collect all solutions containing this compound in a designated hazardous waste container. Do not pour this compound solutions down the drain. |
| Contaminated Sharps | Sharps container | Dispose of any needles, syringes, or other sharps that have come into contact with this compound in a designated sharps container. |
| Contaminated Labware | Designated container for chemical waste | Glassware and other labware that cannot be decontaminated should be disposed of as hazardous waste. If decontamination is possible, rinse the labware with an appropriate solvent, collect the rinsate as liquid hazardous waste, and then wash the labware thoroughly. |
All this compound waste should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for safely handling this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound from planning to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
